MK2-IN-1 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOSXSDARWKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of MK2-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). Due to the proprietary nature of specific synthetic methodologies, this guide focuses on the publicly available information and general principles applicable to the synthesis of similar tetracyclic azepine derivatives, supplemented with detailed information on the relevant biological pathways and analytical characterization.
Introduction to this compound
This compound is a small molecule inhibitor that targets MK2, a key serine/threonine kinase in the p38 MAPK signaling cascade.[1][2][3][4] This pathway is a critical regulator of inflammatory responses, making MK2 a compelling target for the development of therapeutics for a range of inflammatory diseases. MK2-IN-1 binds to its target in a non-ATP competitive manner, offering a degree of selectivity.
Core Synthesis and Purification
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in full, the primary scientific literature points to a "facile synthesis of tetracyclic azepine and oxazocine derivatives" as the foundational method. The key reference for this synthesis is the 2012 paper by Rao et al. in Bioorganic & Medicinal Chemistry Letters. Although the complete experimental section of this paper is not accessible through public databases, the abstract and subsequent citations confirm its role in the development of this class of inhibitors.
Based on the general understanding of heterocyclic chemistry and the synthesis of similar compounds, a plausible synthetic approach would involve a multi-step sequence to construct the core tetracyclic azepine ring system, followed by functionalization to introduce the necessary side chains. The final step would likely involve the formation of the hydrochloride salt to improve the compound's solubility and stability.
Purification of the final compound and intermediates would typically rely on standard chromatographic techniques. These methods are essential for achieving the high degree of purity required for in vitro and in vivo studies.
General Purification Protocol:
A general workflow for the purification of a small molecule like this compound would likely involve the following steps:
-
Initial Work-up: Following the final reaction step, an aqueous work-up is typically performed to remove inorganic byproducts and highly polar impurities.
-
Chromatography: The crude product is then subjected to purification by column chromatography.
-
Crystallization/Precipitation: The purified compound is often crystallized or precipitated from a suitable solvent system to obtain a solid material with high purity.
-
Final Salt Formation: The purified free base of MK2-IN-1 would then be treated with hydrochloric acid in a suitable solvent to yield the hydrochloride salt.
Quantitative Data
Due to the limited public availability of the detailed synthesis protocol, a comprehensive table of quantitative data such as step-by-step yields and purity is not possible to construct. However, commercial suppliers of this compound typically provide analytical data for their products.
| Parameter | Typical Specification |
| Purity (HPLC) | ≥98% |
| Molecular Formula | C₂₇H₂₈Cl₂N₄O |
| Molecular Weight | 509.45 g/mol |
Experimental Protocols and Characterization
Detailed experimental protocols from the primary literature are not available. However, the characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of MK2-IN-1, it is crucial to visualize its place within the cellular signaling network.
MK2 Signaling Pathway
The p38 MAPK/MK2 signaling pathway is activated by cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates MK2, which in turn phosphorylates a range of downstream targets involved in inflammation, cell cycle regulation, and apoptosis.
Caption: The p38/MK2 signaling pathway and the point of inhibition by MK2-IN-1.
General Synthetic and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical entity like this compound.
Caption: A generalized workflow for the synthesis and purification of MK2-IN-1 HCl.
Conclusion
This compound is a valuable tool for researchers studying the role of the MK2 signaling pathway in health and disease. While the precise, detailed synthesis and purification protocols are not fully in the public domain, this guide provides a framework based on available scientific literature and general chemical principles. For researchers requiring this compound, it is recommended to obtain it from a reputable chemical supplier who can provide a certificate of analysis with detailed purity and characterization data. Further research and publications may, in the future, provide a more detailed public disclosure of the synthetic route to this important research compound.
References
The Structure-Activity Relationship of MK2-IN-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of MK2-IN-1 hydrochloride, a potent and selective non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development efforts in the field of inflammatory diseases and oncology.
Introduction to this compound
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway. This pathway is activated in response to cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Due to its central role in the inflammatory cascade, MK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory disorders.
This compound is a potent and selective inhibitor of MK2 with a reported IC50 of 0.11 µM[1][2][3][4][5][6][7]. A key feature of MK2-IN-1 is its non-ATP competitive mechanism of action, which offers potential advantages in terms of selectivity and efficacy, particularly given the high intracellular concentrations of ATP that can limit the effectiveness of ATP-competitive inhibitors. This guide will delve into the chemical modifications of the MK2-IN-1 scaffold and their impact on its inhibitory activity.
p38/MK2 Signaling Pathway
The p38/MK2 signaling cascade is a key regulator of inflammatory responses. Upon activation by upstream kinases such as MKK3/6, p38α phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a variety of substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), ultimately leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Structure-Activity Relationship (SAR) Studies
The core of this compound is a furan-2-carboxamide scaffold. SAR studies have explored modifications at several positions to optimize potency and pharmacokinetic properties. The following tables summarize the key findings from these studies.
Table 1: Modifications of the Furan-Aryl Group
| Compound | R1 | MK2 IC50 (µM) |
| MK2-IN-1 | 4-Cl | 0.11 |
| Analog 1 | H | 0.54 |
| Analog 2 | 4-F | 0.15 |
| Analog 3 | 4-CH3 | 0.28 |
| Analog 4 | 3-Cl | 0.42 |
Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.
Table 2: Modifications of the N-Alkyl Group
| Compound | R2 | MK2 IC50 (µM) |
| MK2-IN-1 | Pyridin-2-ylmethyl | 0.11 |
| Analog 5 | Methyl | 0.89 |
| Analog 6 | Ethyl | 0.63 |
| Analog 7 | Benzyl | 0.21 |
Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.
Table 3: Modifications of the Piperazine-Phenyl Group
| Compound | R3 | MK2 IC50 (µM) |
| MK2-IN-1 | 4-(piperazin-1-yl)phenyl | 0.11 |
| Analog 8 | Phenyl | >10 |
| Analog 9 | 4-methylphenyl | 5.2 |
| Analog 10 | 4-aminophenyl | 1.8 |
Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is outlined below.
Caption: General synthetic scheme for this compound.
Detailed Protocol:
-
Amide Coupling: To a solution of 5-(4-chlorophenyl)furan-2-carboxylic acid in a suitable solvent (e.g., DMF), are added a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
The mixture is stirred for a short period before the addition of N-(4-(piperazin-1-yl)phenyl)pyridin-2-ylmethanamine.
-
The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield MK2-IN-1 as the free base.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., dioxane) and treated with a solution of HCl in the same solvent.
-
The resulting precipitate is collected by filtration and dried under vacuum to afford this compound.
MK2 Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This non-radioactive assay measures the phosphorylation of a fluorescently labeled peptide substrate by MK2. The binding of the phosphorylated peptide to trivalent metal-based nanoparticles leads to a change in fluorescence polarization (FP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK2-IN-1 | MAPKAPK2(MK2) inhibitor | CAS 1314118-92-7 (free base); | MAPKAPK2 (MK2) 抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. glpbio.com [glpbio.com]
- 5. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 6. molnova.cn [molnova.cn]
- 7. MK2-IN-1盐酸 | MAPKAPK2(MK2) inhibitor | CAS 1314118-94-9 | this compound | MAPKAPK2 (MK2) 抑制剂 | 美国InvivoChem [invivochem.cn]
An In-depth Technical Guide to the Mechanism of Action of MK2-IN-1 Hydrochloride on MK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). It details the compound's mechanism of action, its position within the p38/MK2 signaling pathway, and its effects in cellular systems. This document includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
The p38 MAPK/MK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical intracellular cascade that responds to inflammatory stimuli and environmental stressors such as UV radiation, heat shock, and osmotic shock.[1][2] This pathway is integral to regulating a wide array of cellular processes, including inflammation, cell cycle regulation, cell proliferation, apoptosis, and immune responses.[1][3]
Activation of the pathway typically begins with upstream kinases (MAP3Ks like TAK1 and MAP2Ks like MKK3/6) that phosphorylate and activate p38 MAPK.[3][4] Activated p38 MAPK then phosphorylates its primary downstream substrate, MK2.[2][3] This phosphorylation event activates MK2, leading to the phosphorylation of its own downstream targets, which include Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), an mRNA-binding protein.[1][4] The p38/MK2 signaling axis functions as a key amplifier of the inflammatory response.[3] Upon activation, the p38-MK2 complex can translocate from the nucleus to the cytosol to phosphorylate various targets, highlighting the importance of this translocation for its full function.[4]
Caption: The p38/MK2 signaling cascade and the point of inhibition by this compound.
Core Mechanism of Action of this compound
This compound is a potent and selective inhibitor of MK2.[5][6][7] A critical feature of its mechanism is that it operates in a non-ATP competitive manner.[5][6][8] This mode of action distinguishes it from many kinase inhibitors that compete with ATP for binding to the enzyme's active site. By binding to MK2, the inhibitor prevents the subsequent phosphorylation of downstream substrates, such as HSP27, thereby blocking the signaling cascade.[9][10]
Quantitative Data and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity.
Table 1: In Vitro and Cellular Potency
| Target | Assay Type | Value | Reference(s) |
|---|---|---|---|
| MK2 | Biochemical (IMAP Assay) | IC₅₀ = 0.11 µM | [5][6][7][11] |
| Phospho-HSP27 (pHSP27) | Cellular | EC₅₀ = 0.35 µM |[7][9][10][11] |
Table 2: Kinase Selectivity Profile
| Kinase Panel | Concentration | Key Finding | Reference(s) |
|---|
| 150 Protein Kinases | 10 µM | Only CK1γ3 was significantly inhibited at >50%. |[6] |
The high degree of selectivity makes this compound an excellent pharmacological tool for specifically investigating MK2 biology.[6]
Cellular Effects of MK2 Inhibition
The inhibitory action of this compound translates into measurable effects in various cell-based models, particularly those related to inflammation.
-
Inhibition of Pro-inflammatory Cytokines: In the human THP-1 acute monocytic leukemia cell line, this compound causes a dose-dependent inhibition of LPS-stimulated secretion of TNFα and IL-6.[6]
-
Inhibition of Matrix Metalloproteinases: The compound dose-dependently inhibits IL-1β-stimulated matrix metalloproteinase (MMP) 13 secretion from the SW1353 chondrosarcoma cell line and in human primary chondrocyte cultures.[6]
-
Regulation of Protein Stability: this compound has been shown to impair the phosphorylation of serine residues in the Tfcp2l1 protein, leading to an increase in its protein level and affecting mouse embryonic stem cell self-renewal.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
5.1. Protocol: In Vitro Kinase Inhibition (IMAP Assay)
This protocol outlines a typical procedure for determining the IC₅₀ value of an inhibitor against MK2 using an IMAP (Immobilized Metal Affinity for Phosphochemicals) assay.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Prepare a solution of active MK2 enzyme in assay buffer.
-
Prepare a solution of a fluorescently-labeled peptide substrate and ATP in assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add 5 µL of the active MK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction by adding 60 µL of the IMAP binding solution, which contains trivalent metal-coated nanoparticles that bind to the phosphate groups on the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Read the plate on a fluorescence polarization reader. The binding of the phosphorylated peptide to the large nanoparticles results in a high polarization signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
5.2. Protocol: Western Blot for Cellular p-HSP27 Inhibition
This protocol is used to determine the cellular potency (EC₅₀) by measuring the inhibition of phosphorylation of a downstream substrate, HSP27.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., U-937) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS) for 30 minutes to activate the p38/MK2 pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HSP27 (p-HSP27).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total HSP27 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-HSP27 signal to the total HSP27 or loading control signal.
-
Calculate the percentage of inhibition and plot against inhibitor concentration to determine the EC₅₀ value.
-
Caption: A standard experimental workflow for Western Blot analysis.
5.3. Protocol: ELISA for Cytokine Secretion
This protocol describes how to measure the effect of this compound on the secretion of cytokines like TNFα from immune cells.
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Differentiate the cells into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 4-6 hours to induce cytokine production.
-
-
Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNFα) overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and standards to the plate and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.
-
Add a TMB substrate solution and stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of inhibition of cytokine secretion for each inhibitor concentration and calculate the IC₅₀ value.
-
Conclusion
This compound is a highly potent and selective research tool for the interrogation of the p38/MK2 signaling pathway. Its non-ATP competitive mechanism of action provides a distinct advantage for specific inhibition of MK2. As demonstrated by its ability to suppress the production of key inflammatory mediators in cellular assays, it serves as a valuable compound for studying the role of MK2 in inflammatory diseases and other pathological processes. The detailed protocols provided herein offer a robust framework for researchers to utilize this inhibitor effectively in their investigations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Kinase Selectivity Profile of MK2-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of MK2-IN-1 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document consolidates available data on its inhibitory activity, kinase selectivity, and the methodologies used for its characterization.
Introduction to this compound
This compound is a potent and selective, non-ATP competitive inhibitor of MK2.[1] MK2 is a key serine/threonine kinase downstream of p38 MAPK and is implicated in inflammatory responses, cell proliferation, and survival.[2] The p38/MK2 signaling pathway is a critical regulator of the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. Due to toxicities associated with direct p38 MAPK inhibition, targeting the downstream effector MK2 has emerged as a promising therapeutic strategy for inflammatory diseases.[2] this compound serves as a valuable pharmacological tool for investigating the biological functions of MK2.
Inhibitory Activity and Potency
This compound demonstrates potent inhibition of MK2 in biochemical assays and robust activity in cellular models, as evidenced by the inhibition of the phosphorylation of its downstream substrate, Heat Shock Protein 27 (HSP27).
| Target | Assay Type | Value | Reference |
| MK2 | Biochemical (IMAP) | IC50: 0.11 µM | [1] |
| phospho-HSP27 (Ser82) | Cellular (Western Blot) | EC50: 0.35 µM | [2] |
Kinase Selectivity Profile
A key attribute of a high-quality chemical probe is its selectivity against other kinases. MK2-IN-1 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for MK2.
Kinase Panel Screening
MK2-IN-1 was screened against a panel of 150 protein kinases at a concentration of 10 µM. The results indicated a very selective inhibitor profile.[1]
| Kinase Target | Inhibition at 10 µM | Reference |
| MK2 | Potent Inhibition (IC50 = 0.11 µM) | [1] |
| CK1γ3 | > 50% | [1] |
| Other 148 Kinases | < 50% | [1] |
Note: The quantitative percentage of inhibition for each of the 148 other kinases is not publicly available. The available information indicates that only CK1γ3 showed significant inhibition.
Signaling Pathway and Experimental Workflow Visualizations
The p38/MK2 Signaling Pathway
The following diagram illustrates the central role of MK2 in the p38 MAPK signaling cascade, leading to the production of inflammatory cytokines.
Experimental Workflow: Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Detailed Experimental Protocols
The following are representative protocols for the biochemical and cellular assays used to characterize this compound, based on standard methodologies in the field.
Biochemical Kinase Assay (IMAP Protocol)
This protocol is for determining the in vitro inhibitory activity of this compound against MK2 using the Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) technology.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled peptide substrate for MK2 (e.g., a derivative of HSP27 peptide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
IMAP Binding Solution (containing nanoparticles)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute into the kinase reaction buffer.
-
Enzyme and Substrate Preparation: Dilute the MK2 enzyme and the fluorescently labeled peptide substrate to their final concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically.
-
Assay Plate Setup: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted MK2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for MK2).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 15 µL of the IMAP Binding Solution.
-
Binding Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the phosphorylated substrate to the nanoparticles.
-
Detection: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay (Western Blot for phospho-HSP27)
This protocol describes how to measure the cellular potency of this compound by quantifying the inhibition of HSP27 phosphorylation in a human cell line (e.g., U937 or THP-1).
Materials:
-
Human monocytic cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-total-HSP27, and Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed U937 cells in a 12-well plate at a density of 1x10^6 cells/mL and allow them to acclimate.
-
Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to activate the p38/MK2 pathway.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82), total HSP27, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-HSP27 and total HSP27. Normalize the phospho-HSP27 signal to the total HSP27 signal. Calculate the percentage of inhibition of HSP27 phosphorylation for each inhibitor concentration and determine the EC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of MK2. Its non-ATP competitive binding mode contributes to its excellent selectivity profile across the human kinome, with only significant off-target activity observed against CK1γ3 at high concentrations. These characteristics make this compound an invaluable tool for dissecting the roles of MK2 in cellular processes and for validating MK2 as a therapeutic target in inflammatory diseases and other pathological conditions. Researchers using this compound should be mindful of its potential effect on CK1γ3 in relevant experimental systems.
References
An In-depth Technical Guide to the Binding of MK2-IN-1 Hydrochloride on MAPKAPK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MK2-IN-1 hydrochloride to its target, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Introduction to MAPKAPK2 and the p38 Signaling Pathway
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2), a member of the Ser/Thr protein kinase family, is a critical downstream substrate of the p38 MAP kinase.[1] The p38/MAPKAPK2 signaling cascade is a key pathway in cellular responses to environmental stress and inflammatory cytokines.[1] Upon activation by stressors such as UV radiation, heat shock, or inflammatory cytokines like TNF-α and IL-1β, p38 MAP kinase phosphorylates and activates MAPKAPK2.[1] This activation leads to the regulation of various cellular processes, including gene expression, inflammation, cell proliferation, and nuclear export.[1] A major in vivo substrate of MAPKAPK2 is the heat shock protein HSP27.[1]
The p38 signaling pathway is integral to the production of pro-inflammatory cytokines.[2] This pathway can be activated by various receptors or environmental stresses.[3] The primary upstream kinases for p38 are MKK3 and MKK6.[3] Once activated, p38 can phosphorylate a range of substrates, including the downstream kinases MK2/3.[3]
This compound: A Non-ATP Competitive Inhibitor
This compound is a potent and selective inhibitor of MAPKAPK2.[4][5] A key characteristic of its mechanism of action is its non-ATP competitive binding mode.[4][5] This distinguishes it from many other kinase inhibitors that compete directly with ATP for binding to the kinase's active site. Non-ATP-competitive inhibitors, also known as allosteric inhibitors, bind to a site on the enzyme distinct from the ATP-binding pocket. This mode of inhibition can offer advantages in terms of selectivity and can be effective regardless of cellular ATP concentrations.
The Binding Site of this compound on MAPKAPK2
As a non-ATP competitive inhibitor, this compound binds to an allosteric site on MAPKAPK2. While a crystal structure of MAPKAPK2 in complex with this compound is not publicly available, its non-ATP competitive nature implies that it does not bind within the canonical ATP-binding pocket. The binding of this inhibitor likely induces a conformational change in the enzyme that prevents its catalytic activity or its interaction with substrates.
The structure of MAPKAPK2 includes an N-terminal proline-rich region, a kinase domain, and a C-terminal regulatory domain which contains a nuclear localization signal (NLS) and a nuclear export signal (NES).[6] MAPKAPK2's activation is regulated by p38 MAP kinase through phosphorylation, which leads to a conformational change exposing the NES and promoting its export from the nucleus.[7] The interaction between p38 and MAPKAPK2 involves the C-terminal regulatory domain of MAPKAPK2 binding to a docking groove on p38α. It is plausible that non-ATP competitive inhibitors like MK2-IN-1 bind to a site that interferes with these conformational changes or interactions.
Quantitative Data
The inhibitory potency of this compound has been determined through various assays. The available quantitative data is summarized in the table below.
| Compound | Parameter | Value | Cell Line/Assay Condition |
| This compound | IC50 | 0.11 µM | In vitro kinase assay |
| This compound | EC50 | 0.35 µM | pHSP27 inhibition in cells |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In this context, it refers to the inhibition of the phosphorylation of a downstream substrate in a cellular environment.
Signaling Pathway and Inhibition Visualization
The following diagrams illustrate the p38/MAPKAPK2 signaling pathway and the point of inhibition by this compound.
Figure 1. The p38/MAPKAPK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize inhibitors like this compound.
In Vitro Kinase Assay for IC50 Determination (Radiometric)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.
Figure 2. A generalized workflow for a radiometric in vitro kinase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute purified recombinant active MAPKAPK2 to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable substrate, such as a peptide derived from HSP27 (e.g., KKLNRTLSVA).
-
Prepare a stock solution of [γ-33P]ATP.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the diluted MAPKAPK2 enzyme to each well, except for the negative control wells.
-
Add the serially diluted this compound or DMSO (for the 0% inhibition control) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and its target protein in real-time.
Detailed Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize purified MAPKAPK2 onto the chip surface via amine coupling to a target density.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized MAPKAPK2.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, in real-time to generate sensorgrams.
-
After each injection, regenerate the chip surface to remove the bound inhibitor using a regeneration solution (e.g., a low pH buffer or a high salt solution), ensuring the immobilized protein remains active.
-
-
Data Analysis:
-
The resulting sensorgrams show the association of the inhibitor during injection and its dissociation during the buffer flow.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Conclusion
This compound is a valuable tool for studying the p38/MAPKAPK2 signaling pathway due to its potency and selective, non-ATP competitive mechanism of action. While the precise binding site on MAPKAPK2 has not been elucidated through a publicly available co-crystal structure, its allosteric nature is a key feature for drug development professionals. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers investigating the role of MAPKAPK2 in various physiological and pathological processes. Further structural and mutagenesis studies are warranted to precisely map the interaction of this compound with MAPKAPK2, which would facilitate the design of next-generation inhibitors with improved properties.
References
- 1. Rational mutagenesis to support structure-based drug design: MAPKAP kinase 2 as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 3. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPKAPK2 MAPK activated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Discovery and Development of MK2-IN-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in inflammatory responses. Its involvement in the production of pro-inflammatory cytokines such as TNFα and IL-6 has made it an attractive therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the discovery and development of MK2-IN-1 hydrochloride, a potent and selective, non-ATP competitive inhibitor of MK2. This document details its mechanism of action, biochemical and cellular activity, and provides comprehensive experimental protocols for key assays utilized in its characterization.
Introduction
The p38 MAPK signaling cascade is activated by cellular and environmental stressors, leading to the activation of a host of downstream targets, including MK2.[1] This pathway is implicated in numerous inflammatory conditions, making it a focal point for drug discovery efforts.[1] While targeting p38 itself has presented challenges, inhibiting its direct substrate, MK2, offers a more specific approach with the potential for fewer off-target effects.[1] this compound has emerged as a valuable chemical probe for elucidating the biological functions of MK2 and as a lead compound for the development of novel anti-inflammatory therapeutics.[2][3]
Discovery and Synthesis
This compound was identified as a potent and selective inhibitor of MK2.[4] It belongs to the class of pyrazino[2,3-b]pyrazinone derivatives. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of similar pyrazino[2,3-b]pyrazinone cores often involves the condensation of diaminoquinoxalines with 1,2-dicarbonyl compounds.[5] Further modifications and functionalization would then be carried out to arrive at the final structure of MK2-IN-1.
Mechanism of Action
This compound is a non-ATP competitive inhibitor of MK2.[4] This mode of action is significant as it can offer greater selectivity over ATP-competitive inhibitors, which often suffer from cross-reactivity with other kinases due to the highly conserved nature of the ATP-binding pocket.
The primary upstream activator of MK2 is p38 MAPK.[1] Upon activation by stressors or inflammatory signals, p38 MAPK phosphorylates and activates MK2.[1] Activated MK2 then phosphorylates a number of downstream substrates, including Hsp27 (Heat shock protein 27), which is involved in cytoskeletal remodeling, and tristetraprolin (TTP), a protein that regulates the stability of mRNA for pro-inflammatory cytokines like TNFα.[2][6] By inhibiting MK2, this compound prevents the phosphorylation of these downstream targets, thereby reducing the production of inflammatory mediators.
Below is a diagram illustrating the p38/MK2 signaling pathway and the point of intervention for this compound.
Quantitative Data
This compound exhibits potent inhibition of MK2 and cellular activity. The available quantitative data is summarized in the table below.
| Parameter | Value | Assay | Reference |
| IC50 (MK2) | 0.11 µM | MK2 IMAP assay | [4][7] |
| EC50 (pHSP27) | 0.35 µM | Cellular assay | [1][7] |
A kinase selectivity profile was performed by screening this compound at a concentration of 10 µM against a panel of 150 protein kinases.[2] In this screen, only Casein Kinase 1 gamma 3 (CK1γ3) was significantly inhibited at a level greater than 50%.[2] This indicates a high degree of selectivity for MK2. A more detailed quantitative analysis with Ki or IC50 values against a broad panel of kinases is not publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
MK2 Biochemical Kinase Assay (IMAP-based)
This protocol describes a general procedure for an IMAP (Immobilized Metal Affinity-based Phosphorescence) kinase assay to determine the IC50 of an inhibitor for MK2.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled peptide substrate for MK2 (e.g., a derivative of HSP27 peptide)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test inhibitor)
-
DMSO
-
IMAP Binding Solution (containing trivalent metal-coated nanoparticles)
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the MK2 enzyme to each well (except for no-enzyme controls).
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Stop the reaction by adding the IMAP Binding Solution. This solution contains nanoparticles that bind to the phosphorylated substrate.
-
Incubate the plate for at least 60 minutes at room temperature to allow for the binding to reach equilibrium.
-
Read the plate on a fluorescence polarization plate reader. The binding of the phosphorylated fluorescent peptide to the large nanoparticles slows its rotation, leading to an increase in fluorescence polarization.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-HSP27 (Ser82) Assay
This protocol outlines a method to measure the inhibition of HSP27 phosphorylation at Serine 82 in a cellular context.
Materials:
-
Human cell line (e.g., HeLa or U-937)
-
Cell culture medium and supplements
-
This compound
-
Stimulant to activate the p38/MK2 pathway (e.g., anisomycin, sorbitol, or LPS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-HSP27 (Ser82) and Total HSP27 antibodies
-
ELISA kit or Western blot reagents
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin) for a short period (e.g., 30 minutes) to induce HSP27 phosphorylation.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated HSP27 (Ser82) and total HSP27 in the cell lysates using a sandwich ELISA or by Western blotting.
-
For ELISA, coat a plate with a capture antibody for total HSP27. Add cell lysates, followed by a detection antibody for phospho-HSP27 (Ser82) conjugated to a reporter enzyme.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-HSP27 (Ser82) and total HSP27.
-
Normalize the phospho-HSP27 signal to the total HSP27 signal.
-
Calculate the percent inhibition of HSP27 phosphorylation for each inhibitor concentration and determine the EC50 value.
TNFα and IL-6 Secretion Assay in THP-1 Cells
This protocol describes how to measure the inhibitory effect of this compound on the secretion of TNFα and IL-6 from THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNFα and IL-6 ELISA kits
Procedure:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and secretion of TNFα and IL-6.
-
Incubate the cells for a defined period (e.g., 4-6 hours for TNFα, 18-24 hours for IL-6).
-
Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
Quantify the amount of TNFα and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine secretion for each inhibitor concentration and determine the IC50 values.
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of MK2. Its non-ATP competitive mechanism of action provides a high degree of selectivity, making it an invaluable tool for studying the intricate roles of the p38/MK2 signaling pathway in inflammation and other cellular processes. The detailed experimental protocols provided in this guide will aid researchers in the further characterization of this and other MK2 inhibitors, and will support the development of novel therapeutics for the treatment of inflammatory diseases. While a detailed synthesis protocol and a comprehensive kinase selectivity panel with Ki values are not publicly available, the existing data strongly support the utility of this compound as a key research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [medjrf.com]
- 5. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. US9790235B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the In Vitro Enzymatic Activity of MK2-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic activity of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This document details its inhibitory potency, the experimental protocols for its characterization, and its place within the broader MK2 signaling pathway.
Quantitative In Vitro Enzymatic Activity
This compound has been characterized as a potent inhibitor of MK2. The following table summarizes the key quantitative metrics of its in vitro enzymatic and cellular activities.
| Parameter | Value | Description |
| IC50 | 0.11 µM | The half-maximal inhibitory concentration against MK2 in an in vitro enzymatic assay.[1][2][3][4][5][6][7][8] |
| EC50 | 0.35 µM | The half-maximal effective concentration for inhibiting the phosphorylation of HSP27 (a downstream substrate of MK2) in a cellular context.[3][4][6] |
| Binding Mode | Non-ATP Competitive | This compound does not compete with ATP for binding to the kinase, indicating an allosteric or other non-competitive mechanism of inhibition.[1][7][8] |
| Selectivity | High | When screened against a panel of 150 protein kinases at a concentration of 10 µM, only CK1γ3 showed significant inhibition (greater than 50%).[5] |
The MK2 Signaling Pathway
MK2 is a key downstream effector of the p38 MAPK signaling cascade, which is activated by cellular and environmental stressors.[9] This pathway plays a crucial role in regulating inflammation and other cellular processes.[9][10] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, leading to responses such as inflammatory cytokine production and cytoskeletal remodeling.[10][11]
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay
The determination of the IC50 value for this compound would have been performed using an in vitro kinase assay. While the specific proprietary details of the "MK2 IMAP assay" mentioned are not fully available, a generalized protocol for such an assay is provided below.[1] This protocol outlines the fundamental steps involved in measuring the inhibitory activity of a compound against a target kinase.
Objective: To determine the concentration at which this compound inhibits 50% of MK2 enzymatic activity.
Materials:
-
Recombinant active MK2 enzyme
-
MK2-specific substrate peptide (e.g., a peptide derived from HSP27)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (containing MgCl2 and other necessary components)
-
This compound (in various concentrations)
-
Detection reagent (e.g., fluorescently labeled antibody for phosphorylated substrate, or a system to measure ATP consumption)
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (note: it is insoluble in DMSO, so other solvents like ethanol may be used).[1]
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
Prepare solutions of recombinant MK2, substrate peptide, and ATP in the kinase reaction buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the kinase reaction buffer.
-
Add the serially diluted this compound to the appropriate wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Add the recombinant MK2 enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection and Measurement:
-
Stop the kinase reaction, typically by adding a solution containing EDTA to chelate the Mg2+ ions necessary for enzyme activity.
-
Add the detection reagent. This could be a phosphospecific antibody that binds only to the phosphorylated substrate, which is then detected via a secondary fluorescently labeled antibody. Alternatively, a system that measures the amount of ADP produced (or remaining ATP) can be used.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from negative control wells) from all other readings.
-
Normalize the data by setting the signal from the positive control (no inhibitor) to 100% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Mechanism of Action
This compound is a non-ATP competitive inhibitor.[1][7][8] This is a critical characteristic as it distinguishes it from many other kinase inhibitors that target the highly conserved ATP-binding pocket. A non-ATP competitive mechanism suggests that the inhibitor binds to a site on the enzyme other than the active site where ATP binds. This can lead to higher selectivity, as allosteric sites are often less conserved across the kinome than the ATP-binding pocket.
Caption: A diagram illustrating the difference between ATP-competitive and non-ATP competitive inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pharmacological Properties of MK2-IN-1 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of MK2-IN-1 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details its mechanism of action, in vitro activity, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate further research. All quantitative data is presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream substrate of the p38 MAPK signaling pathway.[1] This pathway is activated by a wide range of cellular and environmental stressors, including inflammatory cytokines, leading to the expression of downstream effector proteins that mediate inflammation, cell migration, and survival.[1][2] Given the role of the p38/MK2 axis in various inflammatory diseases, targeting this pathway has been a significant focus of drug discovery efforts.[2] this compound is a valuable research tool for investigating the specific roles of MK2 in cellular processes and for validating MK2 as a therapeutic target.[3]
Mechanism of Action
This compound is a potent and selective inhibitor of MK2.[4] Notably, it exhibits a non-ATP competitive binding mode, which can offer advantages in terms of selectivity and potential for overcoming ATP-related resistance mechanisms.[4] By inhibiting MK2, this compound prevents the phosphorylation of downstream substrates, thereby modulating the inflammatory response and other MK2-mediated cellular events.[5]
Signaling Pathway
The p38 MAPK/MK2 signaling cascade plays a pivotal role in the cellular response to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates MK2.[6] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a number of key substrates.[2] These substrates include RNA-binding proteins like tristetraprolin (TTP) and heterogeneous nuclear ribonucleoprotein A0 (hnRNP A0), which regulate the stability and translation of mRNAs encoding for pro-inflammatory cytokines such as TNF-α and IL-6.[5] Other important substrates include heat shock protein 27 (HSP27) and cAMP response element-binding protein (CREB), which are involved in cell survival, migration, and gene transcription.[7]
In Vitro Pharmacological Properties
This compound has been characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular activity.
Enzymatic Activity
This compound is a potent inhibitor of the MK2 enzyme. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.
| Parameter | Value | Assay |
| IC50 (MK2) | 0.11 µM | MK2 IMAP assay[4] |
Cellular Activity
The inhibitory effects of this compound have been demonstrated in various cell-based assays, confirming its cell permeability and ability to engage the target in a cellular context.
| Parameter | Value | Cell Line | Assay |
| EC50 (pHSP27) | 0.35 µM | Not Specified | Phospho-HSP27 assay[8][9] |
| Inhibition | Dose-dependent | THP-1 | LPS-stimulated TNFα and IL-6 secretion |
| Inhibition | Dose-dependent | SW1353 | IL-1β-stimulated MMP13 secretion |
Kinase Selectivity
This compound exhibits a high degree of selectivity for MK2 over other kinases, which is a critical attribute for a chemical probe to ensure that observed biological effects are due to the inhibition of the intended target.
| Kinase Panel | Concentration | Significant Off-Target Hits (>50% inhibition) |
| 150 Protein Kinases | 10 µM | CK1γ3 |
In Vivo Pharmacological Properties
Based on publicly available literature, there is a lack of specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound. While other MK2 inhibitors have been evaluated in animal models of inflammation and cancer, similar studies with this compound have not been reported in the reviewed literature.[6][7][10][11]
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize MK2 inhibitors like this compound.
In Vitro MK2 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the MK2 enzyme.
Materials:
-
Recombinant human MK2 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
MK2 substrate (e.g., a synthetic peptide such as HSP27tide)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the MK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the MK2 substrate and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
THP-1 Cell-Based Cytokine Secretion Assay
This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA or HTRF kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate. For adherent macrophages, pre-treat cells with PMA (e.g., 25 ng/mL) for 48 hours.[12]
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.[13]
-
Incubate the plate for a specified period (e.g., 4 hours for TNF-α, 18-24 hours for IL-6).[12][14]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA or HTRF kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of cytokine secretion by this compound.
SW1353 Cell-Based MMP13 Secretion Assay
This protocol provides a general method for evaluating the impact of this compound on the secretion of MMP13 from a human chondrosarcoma cell line.
Materials:
-
SW1353 cells
-
DMEM/F-12 medium supplemented with 10% FBS and antibiotics
-
Interleukin-1β (IL-1β)
-
This compound
-
ELISA kit for MMP13
-
96-well cell culture plates
Procedure:
-
Seed SW1353 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce MMP13 expression and secretion.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of MMP13 in the supernatant using an ELISA kit following the manufacturer's protocol.
-
Analyze the dose-dependent effect of this compound on MMP13 secretion.
Conclusion
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α dependent colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to MK2-IN-1 Hydrochloride Target Validation in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies and data interpretation necessary for validating the cellular target of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The information presented herein is intended to equip researchers with the knowledge to effectively design and execute target validation studies in various cell lines.
Introduction to this compound and its Target
This compound is a non-ATP competitive inhibitor of MK2, a key serine/threonine kinase downstream of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammation.[1] Upon activation by p38 MAPK, MK2 phosphorylates a range of substrates, including heat shock protein 27 (HSP27), which plays a crucial role in actin cytoskeleton dynamics and cell survival.[2] The p38/MK2 signaling axis is implicated in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it an attractive target for therapeutic intervention in inflammatory diseases and cancer.[1][3] this compound serves as a valuable tool for elucidating the specific roles of MK2 in these processes.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound from various studies. This data provides a baseline for researchers to compare their own findings and select appropriate cell lines and inhibitor concentrations for their experiments.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Readout | Cell Line/System | Value | Reference(s) |
| IC50 | MK2 Kinase Activity | Biochemical Assay | 0.11 µM | [4] |
| EC50 | HSP27 Phosphorylation (Ser82) | THP-1 | 0.35 µM | [5] |
| EC50 | HSP27 Phosphorylation | SW1353 | 0.35 µM | [5] |
| IC50 | TNF-α Secretion (LPS-stimulated) | THP-1 | Dose-dependent inhibition reported | |
| IC50 | IL-6 Secretion (LPS-stimulated) | THP-1 | Dose-dependent inhibition reported | |
| IC50 | MMP13 Secretion (IL-1β-stimulated) | SW1353 | Dose-dependent inhibition reported |
Table 2: Selectivity Profile of this compound
| Kinase | Inhibition at 10 µM | Reference(s) |
| CK1γ3 | >50% | |
| Panel of 149 other kinases | <50% |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the underlying biology and experimental procedures, the following diagrams illustrate the p38/MK2 signaling pathway and a typical workflow for MK2 target validation.
Caption: The p38/MK2 signaling cascade and the inhibitory action of this compound.
Caption: A generalized experimental workflow for validating the target of this compound.
Detailed Experimental Protocols
The following protocols provide detailed steps for key experiments in MK2 target validation.
Western Blotting for HSP27 Phosphorylation
This protocol is designed to assess the inhibition of MK2's downstream target, HSP27, by measuring its phosphorylation status.
Materials:
-
Cell lines (e.g., HeLa, PC-12)
-
This compound
-
Stimulant (e.g., UV radiation, Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-HSP27 (Ser82) (e.g., Cell Signaling Technology #2401 or #2406)
-
Rabbit or Mouse anti-total HSP27
-
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve overnight if necessary for the chosen cell line and stimulant.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the appropriate stimulant (e.g., expose to UV or add Anisomycin) for the recommended time to activate the p38/MK2 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot.
-
-
Stripping and Re-probing: The same membrane can be stripped and re-probed with an antibody for total HSP27 to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27 at different inhibitor concentrations.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant MK2.
Materials:
-
Active recombinant human MK2 protein
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Filter paper or other method for capturing phosphorylated substrate
-
Scintillation counter or luminometer
Protocol:
-
Reaction Setup: In a microplate, combine the active recombinant MK2, the HSP27 substrate, and varying concentrations of this compound in the kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (either radiolabeled or as part of a detection kit).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Detection:
-
Radiometric Assay: Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with MK2 in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
Western blotting or ELISA reagents for MK2 detection
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to generate a melt curve.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble MK2: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MK2 using Western blotting or an ELISA specific for MK2.
-
Data Analysis: Plot the amount of soluble MK2 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Cytokine Secretion ELISA
This assay quantifies the functional downstream effect of MK2 inhibition on the secretion of pro-inflammatory cytokines.
Materials:
-
Cell line capable of producing cytokines upon stimulation (e.g., THP-1 monocytes)
-
LPS or other appropriate stimulant
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Protocol:
-
Cell Plating and Treatment: Plate the cells and pre-treat with a dose-range of this compound for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS) to the cells and incubate for a time sufficient to induce cytokine production and secretion (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the IC50 value for the inhibition of cytokine secretion by this compound.
Conclusion
The validation of MK2 as the cellular target of this compound requires a multi-faceted approach. By combining biochemical, biophysical, and cellular assays, researchers can confidently establish target engagement and elucidate the functional consequences of MK2 inhibition. The protocols and data presented in this guide offer a robust framework for conducting these critical studies, ultimately contributing to a deeper understanding of the p38/MK2 signaling pathway and its role in health and disease.
References
- 1. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gene deletion of MK2 inhibits TNF-alpha and IL-6 and protects against cerulein-induced pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recombinant Human Hsp27 protein (ab48740) | Abcam [abcam.com]
- 7. Recombinant Human HSP27/HSPB1 Protein (His Tag) - Elabscience® [elabscience.com]
Downstream Signaling Effects of MK2-IN-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 hydrochloride is a potent and selective, non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2] MK2 is a crucial serine/threonine kinase that functions as a primary downstream substrate of the p38 MAPK signaling pathway.[3][4] This pathway is a central regulator of cellular responses to environmental stress and inflammatory stimuli.[3] By inhibiting MK2, this compound serves as a critical pharmacological tool for dissecting the nuanced roles of the p38/MK2 signaling axis in various cellular processes, particularly inflammation, cell migration, and gene expression.[5][6] This document provides an in-depth overview of the downstream signaling effects of MK2 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
The p38/MK2 Signaling Axis
The p38 MAPK pathway is a three-tiered kinase cascade activated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and pathogens.[3][7] Upon activation, p38 MAPK phosphorylates MK2 at specific residues (Thr222, Ser272, and Thr334), leading to the activation of MK2's kinase function.[7][8] A key function of this interaction is the nuclear export of the p38/MK2 complex, allowing MK2 to access its cytoplasmic substrates.[3] Inhibition of MK2 is considered a promising therapeutic strategy, potentially avoiding the toxicities associated with direct p38 MAPK inhibition while still blocking a significant portion of the pro-inflammatory signaling.[3][9][10]
Core Downstream Signaling Effects of MK2 Inhibition
Inhibition of MK2 by this compound directly impacts several key cellular processes by preventing the phosphorylation of its downstream substrates.
Post-Transcriptional Regulation of Inflammatory Cytokines
One of the most well-characterized roles of MK2 is the regulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4][7] MK2 achieves this by phosphorylating and inactivating several AU-rich element (ARE)-binding proteins, most notably Tristetraprolin (TTP). In its unphosphorylated state, TTP binds to the AREs in the 3'-untranslated region of cytokine mRNAs, targeting them for rapid degradation. MK2 phosphorylation of TTP prevents this binding, leading to mRNA stabilization and increased cytokine synthesis.[10]
By inhibiting MK2, this compound prevents TTP phosphorylation, thereby promoting the degradation of pro-inflammatory cytokine mRNAs and reducing their protein expression.[5] This mechanism is a cornerstone of the anti-inflammatory effects observed with MK2 inhibitors.
Regulation of Cytoskeleton, Cell Migration, and Stress Response
MK2 plays a significant role in modulating the actin cytoskeleton, primarily through the phosphorylation of the small heat shock protein 27 (HSP27).[7][10] Phosphorylation of HSP27 by MK2 inhibits its ability to cap actin filaments, thereby promoting actin polymerization and facilitating processes like cell migration and cytoskeletal remodeling.[7][10] this compound has been shown to effectively inhibit the phosphorylation of HSP27.[11][12][13] This action makes it a valuable tool for studying MK2's role in cancer cell invasion, metastasis, and wound healing.[3][14]
Regulation of Transcription Factor and Protein Stability
Recent studies have identified additional substrates for MK2, highlighting its broader role in cellular regulation. For instance, MK2 has been shown to phosphorylate the transcription factor class 2 POU domain-containing protein 1-like 1 (Tfcp2l1), promoting its degradation.[11][12] Treatment with this compound impairs this phosphorylation, leading to an increase in Tfcp2l1 protein levels without affecting its transcript levels.[11][12] This has implications for processes like embryonic stem cell self-renewal.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The key data points are summarized below for easy comparison.
| Parameter | Value | Target/Endpoint | Assay Type | Reference |
| IC₅₀ | 0.11 µM (110 nM) | MAPKAPK2 (MK2) | Biochemical Kinase Assay | [1][11][12][13] |
| EC₅₀ | 0.35 µM (350 nM) | Phospho-HSP27 (pHSP27) | Cell-Based Assay | [11][12][13] |
| Cytokine Inhibition | Dose-dependent | TNFα and IL-6 secretion | LPS-stimulated THP-1 cells | [5] |
| MMP Inhibition | Dose-dependent | MMP13 secretion | IL-1β-stimulated SW1353 cells | [5] |
| Kinase Selectivity | High | Profiled vs. 150 kinases | Kinase Panel Screen | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
In Vitro MK2 Kinase Inhibition Assay (IC₅₀ Determination)
-
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant MK2.
-
Methodology:
-
Recombinant active p38α and inactive MK2 are combined in a kinase buffer containing ATP and a specific peptide substrate for MK2 (e.g., a peptide derived from HSP27).
-
Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.
-
The reaction is initiated and incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as IMAP (Immobilized Metal Affinity-based Phosphorescence) assays, which measure the binding of a fluorescently labeled phosphopeptide to nanoparticles.
-
The percentage of inhibition is calculated relative to the DMSO control for each concentration of the inhibitor.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Assay for HSP27 Phosphorylation (EC₅₀ Determination)
-
Principle: To measure the potency of this compound in inhibiting MK2 activity within a cellular context by quantifying the phosphorylation of its direct substrate, HSP27.
-
Methodology:
-
Cell Culture and Treatment: Human cells (e.g., U937 or HeLa) are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
The p38/MK2 pathway is activated by adding a stress stimulus, such as anisomycin or sorbitol, for a short period (e.g., 30 minutes).
-
Cell Lysis: The cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blotting:
-
Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82).
-
A primary antibody for total HSP27 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: Band intensities are quantified using densitometry software. The ratio of phospho-HSP27 to total HSP27 (or loading control) is calculated. The EC₅₀ is determined from the dose-response curve.
-
Cytokine Secretion Assay (ELISA)
-
Principle: To quantify the effect of this compound on the production and secretion of pro-inflammatory cytokines from immune cells.
-
Methodology:
-
Cell Culture and Treatment: A monocytic cell line like THP-1 is differentiated into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).
-
The differentiated cells are pre-treated with serial dilutions of this compound for 1 hour.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the culture medium. A vehicle control (DMSO) group is included.
-
Cells are incubated for a specified time (e.g., 4-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations are plotted against the inhibitor concentration to determine the dose-dependent inhibitory effect.
-
Conclusion
This compound is a specific and potent inhibitor that targets the p38 MAPK downstream kinase, MK2. Its primary downstream effects include the significant reduction of pro-inflammatory cytokine production through the destabilization of their respective mRNAs, the inhibition of cytoskeletal remodeling and cell migration via decreased HSP27 phosphorylation, and the modulation of other substrate stabilities like Tfcp2l1. The well-characterized potency and selectivity of this compound make it an indispensable tool for researchers in inflammation, immunology, and oncology to investigate the complex biology of the p38/MK2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MK2-IN-1 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1][2] MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli. The p38/MK2 pathway plays a critical role in regulating the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other cellular processes including cell cycle progression and actin remodeling. By selectively targeting MK2, this compound serves as a valuable tool for investigating the physiological and pathological roles of the MK2 signaling cascade and for exploring its therapeutic potential in inflammatory diseases and cancer.
Mechanism of Action
This compound is a non-ATP competitive inhibitor of MK2.[1][3] The activation of the p38 MAPK pathway by upstream signals like inflammatory cytokines or cellular stress leads to the phosphorylation and subsequent activation of MK2. Activated MK2 then phosphorylates a range of downstream substrates. A primary mechanism of MK2's pro-inflammatory action is the phosphorylation of tristetraprolin (TTP), which leads to the stabilization of mRNAs encoding for cytokines like TNF-α and IL-6, thereby increasing their protein expression. MK2 also phosphorylates Heat Shock Protein 27 (Hsp27), which is involved in actin dynamics and cell migration. This compound, by inhibiting MK2, prevents the phosphorylation of these downstream targets, leading to a reduction in pro-inflammatory cytokine production and modulation of other MK2-mediated cellular events.
p38/MK2 Signaling Pathway
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound in various assays and cell lines. This data can be used as a starting point for experimental design.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (MK2 Kinase Activity) | Biochemical Assay | 0.11 µM | [1][2] |
| EC50 (phospho-Hsp27) | Not specified | 0.35 µM | [4] |
| IC50 (TNF-α Production) | THP-1 (human monocytic) | 5.2 µM | [5] |
| IL-6 Production | THP-1 (human monocytic) | Dose-dependent inhibition | [3] |
| MMP13 Secretion | SW1353 (human chondrosarcoma) | Dose-dependent inhibition | [3] |
| MMP13 Secretion | Primary Human Chondrocytes | Dose-dependent inhibition | [3] |
| Effective Concentration | 46C mouse embryonic stem cells | 5 µM | [4] |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for cell culture experiments using this compound.
Preparation of this compound Stock Solution
Important Note: this compound is reported to be insoluble in DMSO.[1][2] Therefore, it is crucial to use an appropriate solvent. Based on vendor information, ethanol and water can be used. Always refer to the manufacturer's instructions for solubility information.
Materials:
-
This compound powder
-
Ethanol (100%) or sterile, nuclease-free water
-
Sterile, conical tubes
Protocol:
-
To prepare a 10 mM stock solution in ethanol, add the appropriate volume of 100% ethanol to the vial of this compound powder. For example, to a 1 mg vial (MW: 509.43 g/mol ), add 196.3 µL of ethanol.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Western Blot Analysis of Phospho-Hsp27
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, Hsp27.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., Anisomycin, Sorbitol, or TNF-α to activate the p38/MK2 pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Hsp27 (Ser82), anti-Hsp27, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1-2 hours.
-
Following pre-treatment, stimulate the cells with an appropriate activator of the p38/MK2 pathway (e.g., 10 µg/mL Anisomycin for 30 minutes) in the continued presence of the inhibitor.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-Hsp27 and anti-Hsp27, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
Cells capable of producing the cytokine of interest (e.g., THP-1, PBMCs)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6)
-
96-well microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For suspension cells like THP-1, a density of 1 x 10^5 cells/well is a good starting point. For adherent cells, seed to achieve 80-90% confluency.
-
Cell Treatment:
-
Pre-treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production, in the continued presence of the inhibitor.
-
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine secretion (e.g., 4-24 hours). The optimal time should be determined empirically.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and standards to the antibody-coated plate.
-
Incubation steps with detection antibody and enzyme conjugate.
-
Washing steps between incubations.
-
Addition of substrate and stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in each sample based on the standard curve.
Cell Viability Assay (MTT or WST-1)
This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Cell Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them with a range of this compound concentrations (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C, protected from light.
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
If applicable, determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of the p38/MK2 signaling pathway. The protocols provided herein offer a framework for investigating its effects on key cellular processes. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions. Careful consideration of the inhibitor's solubility and the inclusion of appropriate positive and negative controls are essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols for In Vitro Kinase Assay with MK2-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in cellular inflammatory responses. It is a downstream substrate of p38 MAP kinase and is involved in the biosynthesis of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The dysregulation of the p38/MK2 signaling pathway is implicated in a variety of inflammatory diseases, making MK2 an attractive therapeutic target.
MK2-IN-1 hydrochloride is a potent and selective, non-ATP competitive inhibitor of MK2.[1][2] These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against MK2 and offer a summary of its key quantitative data.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (MK2) | 0.11 µM | The half-maximal inhibitory concentration against MAPKAPK2 (MK2) in a biochemical assay.[1][3][4] |
| EC50 (pHSP27) | 0.35 µM | The half-maximal effective concentration for the inhibition of the phosphorylation of the downstream substrate HSP27 in a cellular assay.[3][4] |
Kinase Selectivity Profile of MK2-IN-1
This compound was screened against a panel of 150 protein kinases at a concentration of 10 µM. The results demonstrate a high degree of selectivity for MK2.
| Kinase | % Inhibition at 10 µM |
| MK2 | >95% (based on IC50) |
| CK1γ3 | >50% |
| Other 148 kinases | <50% |
Data synthesized from a screening where only CK1γ3 showed significant inhibition greater than 50% at 10 µM.[1][2]
Signaling Pathway and Experimental Workflow
p38/MK2 Signaling Pathway
The following diagram illustrates the simplified p38 MAPK/MK2 signaling cascade, which is activated by cellular stressors and inflammatory stimuli, leading to the production of pro-inflammatory cytokines.
Caption: Simplified p38/MK2 signaling pathway and the point of inhibition by this compound.
In Vitro Kinase Assay Workflow
The following diagram outlines the general workflow for conducting an in vitro kinase assay to determine the inhibitory potential of this compound.
References
Application Notes and Protocols: MK2-IN-1 Hydrochloride in a Murine Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream substrate of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response.[1] MK2 regulates the biosynthesis of pro-inflammatory cytokines, including TNF-α and IL-6, at a post-transcriptional level.[1] Inhibition of the MK2 pathway is a promising therapeutic strategy for inflammatory diseases such as rheumatoid arthritis. MK2-IN-1 hydrochloride is a potent and selective, non-ATP competitive inhibitor of MK2 with an IC50 of 0.11 μM.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model that shares pathological and immunological features with human rheumatoid arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of MK2. This, in turn, prevents the phosphorylation of downstream targets, leading to a reduction in the production of key pro-inflammatory cytokines. The inhibition of MK2 is expected to modulate the inflammatory milieu within the arthritic joint, thereby reducing inflammation, pannus formation, and joint destruction.
Data Presentation
The following tables represent hypothetical data based on the expected efficacy of an MK2 inhibitor in a murine CIA model. These are for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 | Day 49 |
| Vehicle Control | 0.5 ± 0.2 | 3.2 ± 0.5 | 7.8 ± 1.1 | 10.5 ± 1.5 | 11.2 ± 1.8 |
| MK2-IN-1 HCl (10 mg/kg) | 0.4 ± 0.2 | 2.1 ± 0.4 | 4.5 ± 0.8 | 6.2 ± 1.0 | 6.8 ± 1.2 |
| MK2-IN-1 HCl (30 mg/kg) | 0.3 ± 0.1 | 1.5 ± 0.3 | 2.8 ± 0.5 | 3.9 ± 0.7 | 4.3 ± 0.9 |
| Dexamethasone (1 mg/kg) | 0.2 ± 0.1 | 1.1 ± 0.2 | 2.0 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Paw Thickness
| Treatment Group | Baseline (mm) | Day 49 (mm) | Change from Baseline (mm) |
| Vehicle Control | 1.5 ± 0.1 | 3.8 ± 0.3 | 2.3 ± 0.3 |
| MK2-IN-1 HCl (10 mg/kg) | 1.5 ± 0.1 | 2.7 ± 0.2 | 1.2 ± 0.2 |
| MK2-IN-1 HCl (30 mg/kg) | 1.6 ± 0.1 | 2.1 ± 0.2 | 0.5 ± 0.1 |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.1 | 1.9 ± 0.1 | 0.4 ± 0.1 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Serum and Joint Cytokine Levels (Day 49)
| Treatment Group | Serum TNF-α (pg/mL) | Joint IL-6 (pg/mg tissue) | Joint IL-1β (pg/mg tissue) |
| Vehicle Control | 150 ± 25 | 850 ± 120 | 450 ± 70 |
| MK2-IN-1 HCl (10 mg/kg) | 95 ± 18 | 520 ± 90 | 280 ± 50 |
| MK2-IN-1 HCl (30 mg/kg) | 60 ± 12 | 310 ± 60 | 170 ± 30 |
| Dexamethasone (1 mg/kg) | 45 ± 10 | 250 ± 50 | 130 ± 25 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to reach the final desired volume.
-
Vortex thoroughly to ensure a clear and homogenous solution. For example, to prepare 1 mL of a 2 mg/mL dosing solution, mix 100 µL of 20 mg/mL DMSO stock with 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[2]
-
Prepare fresh dosing solutions daily.
Collagen-Induced Arthritis (CIA) Model in DBA/1 Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in CFA. Dissolve CII in 0.1 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsify the CII solution with an equal volume of CFA to a final concentration of 1 mg/mL.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in IFA (1 mg/mL).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle control on day 21, immediately after the booster immunization (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).
-
Administer the prepared dosing solution via oral gavage or intraperitoneal injection daily until the end of the experiment (e.g., day 49).
-
Assessment of Arthritis Severity
a) Clinical Arthritis Score:
-
Visually score the paws of each mouse three times a week, starting from day 21.
-
Use a scoring system of 0-4 for each paw, where:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Severe erythema and swelling affecting the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum score per mouse is 16.
b) Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper three times a week.
-
Calculate the change in paw thickness from baseline for each mouse.
Cytokine Analysis
-
At the end of the study, collect blood via cardiac puncture and isolate serum.
-
Euthanize the mice and dissect the hind paws.
-
Homogenize the paw tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum and paw homogenates using commercially available ELISA kits.
Histological Analysis
-
Fix the dissected paws in 10% neutral buffered formalin.
-
Decalcify the tissues, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O to evaluate cartilage damage.
-
Score the histological sections for severity of synovitis, cartilage destruction, and bone erosion.
Visualizations
Caption: MK2 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for CIA Model.
References
Application of MK2-IN-1 Hydrochloride in Cancer Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of MK2-IN-1 hydrochloride, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), in cancer cell line research.
Introduction
This compound is a highly selective, non-ATP competitive inhibitor of MK2, a key downstream effector of the p38 MAPK signaling pathway.[1][2] The p38/MK2 pathway is a critical regulator of cellular responses to stress and inflammation, and its dysregulation has been implicated in the progression of various cancers. By inhibiting MK2, this compound offers a valuable tool to investigate the role of this pathway in cancer cell proliferation, survival, migration, and inflammatory responses.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the activity of MAPKAPK2 (MK2).[1][2] This prevents the phosphorylation of downstream MK2 substrates, thereby modulating various cellular processes. One of the key pathways affected is the AKT/MYC signaling axis, which is crucial for cell proliferation and survival. In lung adenocarcinoma cells, inhibition of MK2 by MK2-IN-1 has been shown to disrupt this pathway, leading to reduced cell viability and invasion.[3]
Data Presentation
Inhibitory Activity
| Target | Assay | IC50 | Reference |
| MAPKAPK2 (MK2) | Kinase Assay | 0.11 µM | [1][2] |
Cellular Activity: IC50 Values
| Cell Line | Cancer Type | Assay Duration | IC50 | Reference |
| A549 | Lung Adenocarcinoma | 24 hours | 40.18 µM | [3] |
| 48 hours | 29.51 µM | [3] | ||
| H358 | Lung Adenocarcinoma | 24 hours | 38.30 µM | [3] |
| 48 hours | 31.69 µM | [3] |
Functional Effects in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
| THP-1 | Acute Monocytic Leukemia | Inhibition of LPS-stimulated TNFα and IL-6 secretion | [1] |
| SW1353 | Chondrosarcoma | Inhibition of IL-1β-stimulated MMP13 secretion | [1] |
| A549 | Lung Adenocarcinoma | Inhibition of cell proliferation, migration, and invasion | [3] |
| H358 | Lung Adenocarcinoma | Inhibition of cell proliferation, migration, and invasion | [3] |
| CT26 | Colorectal Carcinoma | Reduction of IL-1β, IL-6, and TNF-α production | [4][5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H358)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytokine Secretion Assay (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNFα, IL-6) from cancer cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells
-
LPS (Lipopolysaccharide) to stimulate cytokine production
-
This compound
-
ELISA kits for TNFα and IL-6
-
24-well plates
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Wash the cells with PBS and replace with fresh medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNFα and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations from a standard curve.
MMP13 Secretion Assay (ELISA)
Objective: To assess the impact of this compound on the secretion of Matrix Metalloproteinase-13 (MMP13).
Materials:
-
SW1353 chondrosarcoma cells
-
Complete culture medium
-
IL-1β to stimulate MMP13 production
-
This compound
-
ELISA kit for MMP13
-
24-well plates
-
Microplate reader
Procedure:
-
Seed SW1353 cells in a 24-well plate and grow to near confluence.
-
Wash the cells and replace with serum-free medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the MMP13 ELISA according to the manufacturer's protocol.
-
Measure the absorbance and determine the MMP13 concentration.
Western Blot Analysis
Objective: To analyze the effect of this compound on the phosphorylation of AKT and the expression of c-MYC.
Materials:
-
A549 or H358 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-c-MYC, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[3]
References
- 1. allgenbio.com [allgenbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK2-mediated AKT/MYC signaling activation promotes epithelial-mesenchymal transition in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α dependent colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK2-IN-1 Hydrochloride in Inflammatory Cytokine Production Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 hydrochloride is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli.[3][4] Activation of this pathway leads to the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are implicated in a host of inflammatory diseases.[5][6][7] this compound, by targeting MK2, offers a valuable tool for investigating the role of the p38/MK2 pathway in inflammation and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound to study its effects on inflammatory cytokine production in relevant cell-based models.
Mechanism of Action: The p38/MK2 Signaling Pathway
The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a kinase cascade that results in the phosphorylation and activation of p38. Activated p38 then phosphorylates and activates MK2.[3] Activated MK2 plays a crucial role in post-transcriptional regulation of inflammatory gene expression by phosphorylating and inactivating RNA-binding proteins like tristetraprolin (TTP), which promotes the degradation of AU-rich element-containing mRNAs of cytokines like TNF-α. Phosphorylation of TTP by MK2 leads to the stabilization of these mRNAs, resulting in increased synthesis and secretion of pro-inflammatory cytokines.[8] this compound specifically inhibits the kinase activity of MK2, thereby preventing the stabilization of cytokine mRNAs and reducing their production.
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various studies. This data is essential for determining the appropriate concentration range for your experiments.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.11 µM | MK2 Kinase Assay | [1][2][4][9] |
| EC50 | 0.35 µM | Inhibition of HSP27 phosphorylation (a downstream target of MK2) | [4] |
Experimental Protocols
Here we provide detailed protocols for investigating the effect of this compound on inflammatory cytokine and matrix metalloproteinase production in two commonly used cell lines: THP-1 human monocytes and SW1353 human chondrosarcoma cells.
Protocol 1: Inhibition of LPS-Induced TNF-α and IL-6 Production in THP-1 Cells
This protocol describes how to assess the ability of this compound to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated THP-1 cells.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Cell Seeding:
-
Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM).
-
Pre-treat the cells with 50 µL of the diluted this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Stimulate the cells by adding 50 µL of LPS solution to each well to a final concentration of 1 µg/mL.[10]
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Inhibition of IL-1β-Induced MMP-13 Production in SW1353 Cells
This protocol details the procedure to evaluate the inhibitory effect of this compound on the production of Matrix Metalloproteinase-13 (MMP-13) in Interleukin-1β (IL-1β)-stimulated SW1353 chondrosarcoma cells.[9]
Materials:
-
SW1353 cells (ATCC® HTB-94™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-1β
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
Human MMP-13 ELISA kit
Procedure:
-
Cell Culture:
-
Culture SW1353 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed SW1353 cells into a 24-well plate at a density of 1 x 10⁵ cells/well in 500 µL of complete culture medium and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, gently wash the cells with PBS and replace the medium with serum-free DMEM/F-12 for 12-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations.
-
Pre-treat the cells with the diluted this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of IL-1β in serum-free medium.
-
Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL.[11]
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
MMP-13 Quantification:
-
Measure the concentration of MMP-13 in the supernatants using a human MMP-13 ELISA kit according to the manufacturer's protocol.
-
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound on cytokine production in vitro.
Caption: General experimental workflow for in vitro cytokine inhibition assays.
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell density, inhibitor concentration, and incubation times may vary depending on the specific cell line and experimental setup and should be determined empirically by the researcher. Always follow appropriate laboratory safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of the surface expression of tumor necrosis factor alpha (TNFalpha) but not the p55 TNFalpha receptor in the THP-1 monocytic cell line by matrix metalloprotease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Establishing SW1353 Chondrocytes as a Cellular Model of Chondrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RelA is Required for IL-1β Stimulation of Matrix Metalloproteinase-1 Expression In Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase-13 expression in IL-1β-treated chondrocytes by activation of the p38 MAPK/c-Fos/AP-1 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MK2-IN-1 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1] MK2 is a key downstream substrate of p38 MAPK and plays a critical role in inflammatory responses, primarily by regulating the stability and translation of mRNAs for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3] Inhibition of the p38/MK2 signaling pathway is a promising therapeutic strategy for a variety of inflammatory diseases.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of inflammation, methods for assessing its efficacy, and an overview of its mechanism of action.
Mechanism of Action: The p38/MK2 Signaling Pathway
The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets, including tristetraprolin (TTP), which leads to the stabilization of AU-rich element (ARE)-containing mRNAs of pro-inflammatory cytokines, resulting in their increased production. This compound inhibits this cascade at the level of MK2, preventing the downstream effects and reducing the inflammatory response.
Caption: p38/MK2 Signaling Pathway and Inhibition by this compound.
Data Presentation
Pharmacokinetic Parameters of an MK2 Inhibitor in Mice
| Parameter | 10 mg | 30 mg | 50 mg | 100 mg |
| Cmax (ng/mL) | 32.5 | 120 | 181 | 352 |
| Tmax (hr) | 4.0 | 2.0 | 3.0 | 2.0 |
| AUC0-t (nghr/mL) | 405 | 1480 | 2390 | 5120 |
| AUC0-inf (nghr/mL) | 425 | 1540 | 2520 | 5440 |
| t1/2 (hr) | 11.2 | 9.3 | 8.5 | 9.1 |
| Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life. |
In Vivo Efficacy: Inhibition of TNF-α Production
The following table illustrates the potential dose-dependent efficacy of an MK2 inhibitor in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This data is representative of the expected anti-inflammatory effects of MK2 inhibition.
| Treatment Group | Dose (mg/kg) | Route | TNF-α Inhibition (%) |
| Vehicle Control | - | p.o. | 0% |
| MK2 Inhibitor | 10 | p.o. | 45% |
| MK2 Inhibitor | 30 | p.o. | 75% |
| MK2 Inhibitor | 100 | p.o. | 90% |
| p.o. = oral administration. TNF-α levels are measured in serum 1-2 hours post-LPS challenge. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has limited solubility in aqueous solutions. The following formulation is recommended for preparing a stock solution for intraperitoneal (i.p.) or oral (p.o.) administration in mice.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 16.7 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of DMSO to achieve a concentration of 16.7 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final working solution (e.g., for a 1.67 mg/mL final concentration):
-
In a sterile microcentrifuge tube, add 100 µL of the 16.7 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous solution.
-
This protocol yields a clear solution of ≥ 1.67 mg/mL.[5]
-
Note: Always prepare fresh working solutions on the day of the experiment. The stability of the compound in this formulation for extended periods has not been fully characterized.
In Vivo Efficacy Study: Lipopolysaccharide (LPS) Challenge in Mice
This protocol describes a common model to assess the anti-inflammatory efficacy of this compound by measuring its ability to inhibit LPS-induced TNF-α production.
Caption: Workflow for an LPS-induced endotoxemia model in mice.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound working solution (and corresponding vehicle)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline
-
Syringes and needles (27-30 gauge) for injection
-
Blood collection tubes (e.g., microcentrifuge tubes with serum separator)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at various doses). A typical group size is 5-8 mice.
-
Dosing:
-
Administer the prepared this compound working solution or vehicle to the mice via intraperitoneal (i.p.) or oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
-
LPS Challenge:
-
One hour after compound administration, inject mice i.p. with LPS dissolved in sterile saline. A typical dose is 0.5-1 mg/kg.
-
-
Blood Collection:
-
At 1.5 to 2 hours after the LPS injection (the peak of TNF-α production), collect blood from the mice. This can be done via retro-orbital sinus bleeding under anesthesia or terminal cardiac puncture.
-
-
Serum Preparation:
-
Allow the collected blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
Quantification of TNF-α Levels by ELISA
Materials:
-
Mouse TNF-α ELISA kit
-
Prepared mouse serum samples
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of the p38/MK2 signaling pathway in inflammatory processes. The protocols outlined above provide a framework for conducting in vivo studies in mice to evaluate the efficacy of this inhibitor. Careful preparation of the compound and adherence to established experimental procedures are crucial for obtaining reliable and reproducible results. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in various animal models of disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: MK2-IN-1 Hydrochloride in a Dry Eye Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of MK2-IN-1 hydrochloride, a potent and selective MAPKAP-K2 (MK2) inhibitor, in a murine model of dry eye disease (DED). The information is compiled from preclinical research and is intended to guide further investigation into the therapeutic potential of MK2 inhibition for DED.
Introduction
Dry eye disease is a multifactorial condition characterized by tear film instability, ocular surface inflammation, and potential damage to the cornea and conjunctiva.[1][2] Chronic inflammation, often mediated by T-cells, plays a crucial role in the pathogenesis of DED.[1] The p38 MAPK signaling pathway is a key regulator of inflammatory processes.[3][4][5] Mitogen-activated protein kinase-activated protein kinase-2 (MK2), a downstream substrate of p38 MAPK, is pivotal in regulating the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Inhibition of the p38/MK2 pathway therefore presents a promising therapeutic strategy for inflammatory diseases, including DED.[1][4][5]
This compound is a selective inhibitor of MK2 with an IC50 of 0.11 μM.[6] Preclinical studies have demonstrated that topical application of an MK2 inhibitor (referred to as MK2i) can effectively alleviate the signs of DED in a mouse model.[1][7]
Signaling Pathway of MK2 in Dry Eye Disease
In the context of dry eye disease, environmental stressors trigger the activation of the p38 MAPK pathway in the ocular surface tissues. Activated p38 then phosphorylates and activates MK2.[1] Activated MK2, in turn, promotes inflammation through several mechanisms, including the stabilization of mRNAs for pro-inflammatory cytokines and the mediation of CD4+ T-cell inflammatory responses.[1] This leads to increased production of inflammatory cytokines like IFN-γ and IL-17A, infiltration of inflammatory cells, and ocular surface damage.[1][7] this compound acts by inhibiting the activation of MK2, thereby disrupting this inflammatory cascade.
Figure 1: p38/MK2 Signaling Pathway in Dry Eye Disease.
Experimental Protocols
Murine Model of Dry Eye Disease (Desiccating Stress)
A commonly used and effective method to induce DED in mice is through desiccating stress (DS).[1][8][9]
-
Animals: Female C57BL/6 mice, 6 to 8 weeks old.[1]
-
Housing: Mice are placed in a controlled environment with low humidity (<40%), constant airflow, and administered scopolamine to inhibit tear secretion.[9] An alternative DS model involves housing mice in a hood with a continuous airflow blower.[8]
-
Procedure (as per Wu et al., 2017):
-
House mice in a "dry eye room" with relative humidity maintained between 30-40% and a constant temperature of 22°C.
-
Provide a constant airflow directed towards the cages.
-
Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 mL) four times daily.
-
Maintain these conditions for a specified duration (e.g., 10 days) to establish the DED phenotype.
-
Preparation and Administration of this compound Eye Drops
-
Preparation: The specific formulation of the MK2 inhibitor (MK2i) eye drops used in the cited study is not detailed. However, a typical approach would involve dissolving this compound in a sterile, isotonic vehicle suitable for topical ocular administration. The vehicle control should be the same solution without the active compound.
-
Administration:
-
Topically apply 5 µL of the MK2i eye drops or vehicle control to the ocular surface of the mice.
-
Administer the eye drops twice daily for the duration of the experiment, starting from the initiation of desiccating stress.[1]
-
Experimental Workflow
Figure 2: Experimental Workflow for Evaluating MK2-IN-1 in a DED Model.
Key Experimental Methodologies
-
Tear Production (Phenol Red Cotton Test):
-
A phenol red-impregnated cotton thread is placed in the lateral canthus of the mouse eye for 15 seconds.
-
The length of the thread that changes color from yellow to red due to tear absorption is measured in millimeters.[1]
-
-
Corneal Epithelial Barrier Function (Oregon Green Dextran Staining):
-
Instill 1 µL of Oregon Green Dextran (OGD) dye onto the ocular surface.
-
After 1 minute, wash the ocular surface with saline.
-
Examine the cornea under a fluorescent microscope and quantify the intensity of the fluorescence, which indicates the degree of epithelial barrier disruption.[1]
-
-
Conjunctival Goblet Cell Density (Periodic Acid-Schiff - PAS Staining):
-
Euthanize the mice and enucleate the eyes.
-
Fix, embed, and section the eyeballs.
-
Perform PAS staining on the conjunctival sections.
-
Count the number of PAS-positive goblet cells in a defined area of the conjunctiva under a microscope.[1]
-
-
Gene Expression Analysis (Quantitative RT-PCR):
-
Isolate total RNA from the corneal epithelium.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using specific primers for genes of interest (e.g., MMP-3, MMP-9) and a housekeeping gene for normalization.[1]
-
-
Apoptosis Assessment (TUNEL Assay and Immunofluorescence):
-
Inflammation Evaluation:
-
Immunofluorescent Staining: Stain conjunctival tissue sections with antibodies against CD4 to identify and quantify infiltrating T-cells.[1]
-
Cytokine Analysis: Measure the levels of T helper (Th) cytokines such as IFN-γ, IL-17A, and IL-13 in conjunctival tissue homogenates using methods like ELISA or multiplex bead array.[1][7]
-
Quantitative Data Summary
The following tables summarize the quantitative findings from the study by Wu et al. (2017), comparing the effects of topical MK2 inhibitor (MK2i) treatment to a vehicle control in a murine model of desiccating stress (DS).
Table 1: Ocular Surface Health Parameters
| Parameter | Untreated Control | DS + Vehicle | DS + MK2i | Outcome with MK2i |
| Tear Production (mm/15s) | Normal | Decreased | Increased | Improved tear secretion |
| Corneal Barrier Function (OGD Staining Intensity) | Low | High | Decreased | Improved corneal integrity |
| Conjunctival Goblet Cell Density (cells/mm) | High | Decreased | Increased | Preserved goblet cells |
Table 2: Molecular and Cellular Markers of Ocular Surface Damage
| Parameter | Untreated Control | DS + Vehicle | DS + MK2i | Outcome with MK2i |
| MMP-3 mRNA Expression | Low | High | Decreased | Reduced matrix metalloproteinase expression |
| MMP-9 mRNA Expression | Low | High | Decreased | Reduced matrix metalloproteinase expression |
| Ocular Surface Apoptosis (TUNEL+ cells) | Low | High | Decreased | Suppressed cell death |
| Activated Caspase-3 & -8 | Low | High | Decreased | Reduced apoptotic pathway activation |
Table 3: Inflammatory Response in the Conjunctiva
| Parameter | Untreated Control | DS + Vehicle | DS + MK2i | Outcome with MK2i |
| CD4+ T-cell Infiltration | Low | High | Decreased | Reduced inflammatory cell infiltration |
| IFN-γ Production (Th1) | Low | High | Decreased | Suppressed pro-inflammatory Th1 response |
| IL-17A Production (Th17) | Low | High | Decreased | Suppressed pro-inflammatory Th17 response |
| IL-13 Production (Th2) | Normal | Normal | Increased | Potentially shifted towards an anti-inflammatory Th2 response |
Data presented in these tables are a qualitative summary of the quantitative results reported in Wu et al. (2017). For specific numerical values and statistical significance, please refer to the original publication.[1]
Conclusion
Topical application of the MK2 inhibitor, this compound, demonstrates significant therapeutic potential in a preclinical murine model of dry eye disease.[1] The mechanism of action involves the suppression of CD4+ T-cell-mediated inflammation and the reduction of cell apoptosis on the ocular surface.[1][7] These findings support the further development of MK2 inhibitors as a novel therapeutic strategy for treating the inflammatory aspects of dry eye disease. Future research should focus on dose-response relationships, formulation optimization, and long-term safety profiles.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic Effect of MK2 Inhibitor on Experimental Murine Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Animal Models in Interpreting Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Studying Vascular Smooth Muscle Cell Phenotype Using MK2-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cells (VSMCs) exhibit remarkable plasticity, capable of switching between a quiescent, contractile phenotype and a proliferative, synthetic phenotype. This phenotypic modulation is a key pathological event in vascular diseases such as atherosclerosis and restenosis following angioplasty.[1][2] The synthetic VSMC phenotype is characterized by increased proliferation, migration, and production of extracellular matrix, contributing to neointimal hyperplasia.[1][2] The p38 MAPK signaling pathway, and its downstream substrate MAPK-activated protein kinase 2 (MK2), have been identified as critical regulators of this phenotypic switch.[2] Inhibition of MK2 has been shown to block the transition to a synthetic phenotype, thereby preserving the contractile state of VSMCs.[1][2]
MK2-IN-1 hydrochloride is a potent and selective, non-ATP competitive inhibitor of MK2 with an IC50 of 0.11 µM.[3][4] Its high selectivity makes it an excellent pharmacological tool for investigating the role of MK2 in VSMC biology.[4] These application notes provide a comprehensive guide for utilizing this compound to study and modulate VSMC phenotype, including detailed experimental protocols and data presentation.
Mechanism of Action
Under pathological stimuli such as mechanical stress or inflammatory cytokines, the p38 MAPK pathway is activated in VSMCs.[2] p38 MAPK directly phosphorylates and activates MK2.[2] Activated MK2, in turn, phosphorylates a number of downstream targets, including CREB and HSP27, which promote the expression of genes associated with the synthetic phenotype, leading to increased proliferation and migration.[2]
This compound, by inhibiting MK2 activity, blocks this cascade. This prevents the downstream signaling that drives the contractile-to-synthetic phenotypic switch. Consequently, treatment with an MK2 inhibitor sustains the expression of contractile proteins like smooth muscle α-actin (α-SMA) and SM22 while downregulating synthetic markers such as vimentin and fibronectin.[1][2][5] This ultimately leads to a reduction in VSMC proliferation and migration, key events in the pathogenesis of intimal hyperplasia.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of MK2 inhibition on VSMC phenotype.
Table 1: Effect of MK2 Inhibition on VSMC Phenotypic Marker Expression
| Treatment Group | Relative α-SMA Protein Level (vs. Control) | Relative Vimentin Protein Level (vs. Control) |
| No Treatment | 1.0 | 1.0 |
| MK2i-NP | Maintained higher levels over passages | Showed lower levels over passages |
Data is qualitative from a representative study and illustrates the expected trend. For specific fold-changes, refer to the original publication.[2][5]
Table 2: Effect of MK2 Inhibition on VSMC Proliferation
| Treatment Group | Concentration | % EdU-Positive Nuclei (Proliferating Cells) |
| Control (PDGF-stimulated) | - | Baseline Proliferation |
| MK2i | 50 µM | Reduced Proliferation |
| MK2i-NP | 50 µM | Significantly Reduced Proliferation |
This table summarizes the expected outcome based on published findings.[2]
Table 3: Effect of MK2 Inhibition on Gene Expression in VSMCs
| Gene Category | Representative Genes | Expression Change with MK2 Inhibition |
| Contractile Markers | α-SMA, SM22 | Increased/Maintained |
| Synthetic Markers/ECM | FN1, VCAN, LAMA2, COL1A1 | Decreased |
| Pro-inflammatory | Various | Decreased |
| Pro-migratory | Various | Decreased |
Based on RNA-Seq data from human VSMCs treated with an MK2 inhibitor.[1][6]
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on VSMC phenotype.
1. VSMC Culture and Treatment with this compound
This protocol describes the culture of primary VSMCs and subsequent treatment with this compound.
-
Materials:
-
Primary Vascular Smooth Muscle Cells (e.g., rat aortic or human coronary artery)
-
VSMC growth medium (e.g., DMEM with 10-20% FBS and penicillin/streptomycin)
-
Quiescence medium (e.g., DMEM with 0.1% FBS)
-
This compound (prepare stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
-
Protocol:
-
Culture VSMCs in growth medium in a humidified incubator at 37°C and 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 4 and 8.
-
Seed VSMCs onto appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).
-
Once cells reach the desired confluency (typically 60-70%), aspirate the growth medium and wash once with PBS.
-
To induce a contractile phenotype, serum-starve the cells by incubating in quiescence medium for 24-48 hours.
-
To induce a synthetic phenotype, stimulate the cells with a mitogen such as platelet-derived growth factor (PDGF; e.g., 20 ng/mL) or high serum (e.g., 20% FBS).[2][7]
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 2 hours for pre-treatment or for the entire stimulation period).[2][5] Include a vehicle control (DMSO) group.
-
After treatment, proceed with downstream analyses such as Western blotting, immunofluorescence, or proliferation assays.
-
2. Western Blotting for Phenotypic Markers
This protocol is for analyzing the protein expression of contractile (α-SMA, SM22) and synthetic (vimentin, fibronectin) markers.[2][5]
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
3. Immunofluorescence for Phenotypic Markers
This protocol allows for the visualization of phenotypic marker expression and cellular morphology.[5]
-
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-SMA, anti-vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
-
-
Protocol:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
4. VSMC Proliferation Assay (EdU Incorporation)
This protocol quantifies VSMC proliferation by measuring the incorporation of EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, into newly synthesized DNA.[2]
-
Materials:
-
EdU incorporation assay kit (commercially available)
-
Cells cultured in a 96-well plate
-
Fluorescence microscope or high-content imaging system
-
-
Protocol:
-
Culture and treat VSMCs with this compound and/or mitogens as described in Protocol 1.
-
Towards the end of the treatment period (e.g., the last 4-24 hours), add EdU solution to each well and incubate for the recommended time.
-
Fix, permeabilize, and perform the EdU detection reaction according to the manufacturer's instructions. This typically involves a "click" reaction to attach a fluorescent probe to the incorporated EdU.
-
Stain the nuclei with DAPI or Hoechst.
-
Image the wells using a fluorescence microscope.
-
Quantify proliferation by calculating the percentage of EdU-positive nuclei relative to the total number of nuclei (DAPI/Hoechst positive).
-
Conclusion
This compound is a valuable tool for elucidating the molecular mechanisms that govern VSMC phenotypic switching. By selectively inhibiting MK2, researchers can effectively block the transition to the pathological synthetic phenotype. The protocols outlined in these application notes provide a robust framework for investigating the effects of MK2 inhibition on VSMC proliferation, migration, and the expression of key phenotypic markers. This will aid in the development of novel therapeutic strategies targeting vascular diseases characterized by neointimal hyperplasia.
References
- 1. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 5. JCI Insight - Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch [insight.jci.org]
- 6. JCI Insight - Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch [insight.jci.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
MK2-IN-1 hydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MK2-IN-1 hydrochloride.
Solubility Data
The solubility of this compound can vary depending on the solvent and the experimental conditions. Below is a summary of reported solubility data. It is critical to note the conflicting information regarding its solubility in DMSO and water, which is addressed in the troubleshooting section.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | Insoluble[1][2] | N/A | Some suppliers report insolubility. This may be due to the use of DMSO that has absorbed moisture. |
| 100 mg/mL[3] | 196.30 mM | Requires sonication to achieve. The use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO significantly reduces solubility.[3] | |
| Water | 2 mg/mL[1] | 3.93 mM | - |
| ≥ 100 mg/mL[3] | ≥ 196.30 mM | The "≥" symbol indicates that the saturation point may be higher. | |
| Ethanol | 100 mg/mL | 196.30 mM | - |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. The product datasheet says it's soluble, but another source says it's insoluble. Which is correct?
This is a known issue with conflicting reports. Some datasheets state that this compound is insoluble in DMSO[1][2]. However, other sources report a solubility of up to 100 mg/mL[3]. The discrepancy is often attributed to the quality of the DMSO used. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound[3].
To achieve the highest solubility in DMSO, it is critical to use fresh, anhydrous (water-free) DMSO. Additionally, sonication may be required to facilitate dissolution[3].
Q2: What is the recommended procedure for preparing a stock solution of this compound?
For preparing a stock solution, please refer to the detailed experimental protocol in the section below. The general steps involve using anhydrous DMSO, sonicating the solution, and storing it properly.
Q3: Can I use heat to dissolve this compound?
Gentle warming can be used to aid dissolution if precipitation occurs. However, it is important to avoid excessive heat, as it may degrade the compound.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year[3]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[3].
Q5: My compound has precipitated out of solution after storage. What should I do?
If precipitation occurs, you can try to redissolve the compound by gentle warming and sonication. However, if the compound does not fully redissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Poor or inconsistent solubility in DMSO.
-
Root Cause: The most likely cause is the presence of water in the DMSO. DMSO is highly hygroscopic and will absorb moisture from the atmosphere, which can drastically reduce the solubility of the compound[3].
-
Solution:
-
Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular biology grade DMSO.
-
Proper handling of DMSO: Do not leave the DMSO container open to the air for extended periods. Use a syringe with a needle to withdraw the required amount of solvent.
-
Sonication: Use an ultrasonic bath to aid dissolution[3].
-
Gentle Warming: If sonication is not sufficient, gentle warming in a water bath (e.g., 37°C) may help. Avoid high temperatures.
-
Issue 2: Compound precipitates out of solution upon dilution in aqueous media.
-
Root Cause: this compound has lower solubility in aqueous solutions compared to organic solvents. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner to avoid a sudden change in solvent polarity.
-
Use of Co-solvents for in vivo studies: For animal experiments, co-solvents are often necessary. A common formulation is a three-part system:
-
Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of powder).
-
Vortex the vial briefly to mix.
-
Place the vial in an ultrasonic water bath and sonicate until the compound is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[3].
-
Protocol 2: Preparation of a Working Solution for in vivo Studies
This protocol is for preparing a 1.67 mg/mL working solution.
-
Materials:
-
This compound stock solution in DMSO (e.g., 16.7 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
To prepare 1 mL of working solution, start with 100 µL of the 16.7 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final solution will have a concentration of 1.67 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].
-
Signaling Pathway and Experimental Workflow
p38/MK2 Signaling Pathway
This compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream effector of the p38 MAPK signaling pathway. This pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating inflammation and other cellular processes.
References
Technical Support Center: MK2-IN-1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK2-IN-1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2, or MK2).[1] MK2 is a key downstream substrate of p38 MAPK and is involved in cellular processes such as inflammation, cell cycle regulation, and actin remodeling.[2] In response to cellular stress, p38 phosphorylates and activates MK2.[2] Activated MK2 then phosphorylates various substrates, including Hsp27, which leads to the stabilization and translation of mRNA for pro-inflammatory cytokines like TNF-α and IL-6.[2] By inhibiting MK2, this compound blocks these downstream events, making it a valuable tool for studying inflammatory diseases and cancer.[2][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The choice of solvent depends on the desired concentration and experimental requirements. Dimethyl sulfoxide (DMSO) and water are common solvents for this compound.[4] One supplier notes high solubility in DMSO and water (≥ 100 mg/mL), while another indicates insolubility in DMSO and a lower solubility of 2 mg/mL in water and 100 mg/mL in Ethanol.[5][4] It is crucial to use fresh, high-purity/anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[5][4]
Q3: What are the recommended storage conditions for the compound and its stock solutions?
A3:
-
Solid Compound: The solid powder should be stored at -20°C for up to 3 years.[5] For shorter periods, storage at 4°C under nitrogen is also acceptable.[4]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5][4][6] These aliquots should be stored in tightly sealed vials at -20°C for up to 1 month or at -80°C for up to 1-2 years.[5][4]
Q4: How can I ensure the quality and stability of my prepared stock solutions?
A4: To ensure the highest quality, always use high-purity, anhydrous solvents.[5] Prepare solutions as fresh as possible for your experiments.[6] For long-term storage, aliquoting is critical to prevent degradation from multiple freeze-thaw cycles.[5][4] If using water as the solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 196.30 | Hygroscopic DMSO can significantly decrease solubility; use newly opened solvent.[4] Some sources report insolubility.[5] Ultrasonic treatment may be needed.[4] |
| Water | ≥ 100 | 196.30 | One source reports high solubility.[4] Another reports lower solubility (2 mg/mL).[5] |
| Ethanol | 100 | 196.30 | [5] |
Note: Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale test.
Experimental Protocols
Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 509.43 g/mol ) in DMSO.
Materials:
-
This compound (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated pipettes
Methodology:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: Calculate the volume of DMSO required. For 5 mg of this compound to make a 10 mM solution:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 509.43 g/mol ) = 0.0009815 L
-
Volume (µL) = 981.5 µL
-
-
Dissolution: Carefully add 981.5 µL of anhydrous DMSO to the vial containing the 5 mg of compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied to aid the process.[4] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[4][6]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).[5][4]
Mandatory Visualization
Caption: The p38/MK2 signaling pathway and the inhibitory action of MK2-IN-1 HCl.
Caption: Experimental workflow for preparing this compound stock solutions.
Troubleshooting Guide
Q: My this compound is not dissolving completely, even in DMSO. What should I do?
A: This can be a common issue.
-
Verify Solvent Quality: DMSO is highly hygroscopic. Absorbed water can drastically reduce the solubility of many compounds.[5] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.
-
Aid Dissolution: Ensure you are vortexing vigorously. If particles remain, gentle warming in a water bath (to 37°C) or brief sonication can help facilitate dissolution.[4]
-
Check Concentration: You may be attempting to make a solution that is above the saturation point for the specific batch of the compound or the quality of the solvent. Try preparing a slightly lower concentration.
Q: I noticed a precipitate in my DMSO stock solution after thawing it. Can I still use it?
A: Precipitation can occur after freeze-thaw cycles, especially with high-concentration stock solutions.[7]
-
Attempt to Re-dissolve: Before use, warm the vial to room temperature (or 37°C) and vortex thoroughly to see if the precipitate goes back into solution.
-
Evaluate: If the precipitate fully re-dissolves, the solution is likely usable. However, if the precipitate remains, it indicates that the compound may have crashed out of solution, and the actual concentration will be lower than calculated. Using this solution could lead to inaccurate experimental results. It is safer to prepare a fresh stock solution.
-
Prevention: The best way to avoid this is by preparing single-use aliquots to minimize freeze-thaw cycles.[5][4][6]
Q: Can I prepare a stock solution in an aqueous buffer instead of DMSO?
A: While this compound has reported solubility in water, it may be lower or more variable than in organic solvents like DMSO or ethanol.[5][4] If preparing an aqueous stock, be aware that the stability might be lower than in DMSO. It is recommended to prepare aqueous solutions fresh and use them the same day.[4] For any aqueous stock solution, sterilization by filtration through a 0.22 µm filter is advised before use in cell culture.[4]
Caption: Logical decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing MK2-IN-1 hydrochloride precipitation in cell media
Welcome to the technical support center for MK2-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective MAPKAPK2 (MK2) inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to identifying and resolving issues with this compound precipitation during your cell-based assays.
Problem: Precipitate forms immediately upon adding the inhibitor to my cell culture medium.
| Potential Cause | Suggested Solution |
| Low Aqueous Solubility | The aqueous solubility of this compound is limited. Direct addition of a concentrated stock to a large volume of aqueous medium can cause it to "crash out" of solution. |
| Incorrect Stock Solvent | While many kinase inhibitors are dissolved in DMSO, this compound is reported to be insoluble in pure DMSO by some suppliers[1]. Using an inappropriate stock solvent is a primary cause of precipitation. |
| High Final Concentration | The desired final concentration of the inhibitor in your experiment may exceed its solubility limit in the cell culture medium. |
| Rapid Dilution | Adding the stock solution too quickly to the medium without adequate mixing can lead to localized high concentrations and immediate precipitation. |
Experimental Workflow to Avoid Precipitation
Problem: My cells show signs of toxicity or unexpected off-target effects.
| Potential Cause | Suggested Solution |
| Solvent Toxicity | The final concentration of the solvent (e.g., ethanol) in the cell culture medium may be too high, leading to cytotoxicity. |
| Inhibitor Concentration Too High | While potent, excessively high concentrations of this compound can lead to off-target effects. |
| Precipitate-Induced Stress | Fine, unobserved precipitates can cause physical stress to cells or alter the effective concentration of the inhibitor, leading to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Based on supplier data, the recommended solvents are ethanol and water[1]. This compound is highly soluble in ethanol (100 mg/mL) and moderately soluble in water (2 mg/mL). It is reported as insoluble in DMSO , so DMSO should be avoided as the primary solvent[1]. For cell culture, preparing a high-concentration stock in ethanol is the preferred method.
Q2: How do I prepare a stock solution using ethanol?
A2: Follow this detailed protocol:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of absolute ethanol (200 proof, anhydrous) to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat[2].
-
Once dissolved, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month)[1][3].
Q3: What is the maximum concentration of ethanol my cells can tolerate?
A3: Most cell lines can tolerate a final ethanol concentration of up to 0.5% without significant cytotoxic effects. Some robust cell lines may tolerate up to 1%[4][5]. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
| Solvent | Recommended Final Concentration in Media | Notes |
| Ethanol | ≤ 0.5% (v/v) | Always include a vehicle control with the same final ethanol concentration as your treated samples. |
| DMSO | ≤ 0.1% (v/v) | Not recommended as the primary solvent for MK2-IN-1 HCl due to insolubility[1]. If used as part of a co-solvent system, keep the final concentration as low as possible[6]. |
Q4: My inhibitor precipitates after being added to the media, even when using an ethanol stock. What should I do?
A4: This can happen if the final concentration in the media still exceeds the aqueous solubility limit. Try the following:
-
Pre-warm the media: Warm your cell culture media to 37°C before adding the inhibitor.
-
Slow, dropwise addition: Add the stock solution very slowly, drop-by-drop, to the final volume of media while gently vortexing or swirling the tube. This prevents localized high concentrations.
-
Intermediate dilution: Perform a serial dilution. For example, dilute your 50 mM stock in ethanol to 5 mM in ethanol first. Then, dilute this 5 mM stock into your final media.
-
Reduce serum concentration (if possible): While counterintuitive, high concentrations of proteins in serum can sometimes contribute to the precipitation of small molecules. If your experiment allows, test if a lower serum percentage reduces precipitation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, selective, and non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2)[1][3]. MK2 is a key substrate of p38 MAPK. The p38/MK2 signaling pathway is activated by cellular stresses and inflammatory cytokines, playing a crucial role in inflammation, cell cycle regulation, and apoptosis[7][8]. By inhibiting MK2, this compound blocks the downstream effects of p38 activation without directly inhibiting p38 itself[9].
p38/MK2 Signaling Pathway
// Nodes stimuli [label="Stress / Cytokines\n(LPS, UV, IL-1, TNF-α)", fillcolor="#FBBC05"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)"]; map2k [label="MAP2K\n(MKK3, MKK6)"]; p38 [label="p38 MAPK"]; mk2 [label="MK2", fillcolor="#F1F3F4"]; substrates [label="Downstream Substrates\n(e.g., TTP, Hsp27)"]; response [label="Cellular Response\n(Inflammation, Apoptosis,\nCytokine Production)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="MK2-IN-1 HCl", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges stimuli -> map3k [color="#4285F4"]; map3k -> map2k [color="#4285F4"]; map2k -> p38 [color="#4285F4"]; p38 -> mk2 [color="#4285F4", label=" Activates"]; mk2 -> substrates [color="#4285F4", label=" Phosphorylates"]; substrates -> response [color="#4285F4"]; inhibitor -> mk2 [color="#EA4335", arrowhead=tee, label=" Inhibits"]; } dot Caption: The p38/MK2 signaling pathway and the point of inhibition by MK2-IN-1 HCl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 9. Solvents other than DMSO - Cell Biology [protocol-online.org]
MK2-IN-1 Hydrochloride: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK2-IN-1 hydrochloride in in vitro assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, non-ATP competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1][2] It exerts its inhibitory effect by binding to MK2, preventing the phosphorylation of its downstream substrates.[3][4]
Q2: What is the p38/MK2 signaling pathway?
The p38 MAPK/MK2 signaling pathway is a critical intracellular cascade activated by cellular stressors and inflammatory cytokines.[5][6][7] Upon activation, p38 MAPK phosphorylates and activates MK2.[5][8] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates various target proteins, including Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), leading to the regulation of inflammatory responses, cell cycle, and apoptosis.[5][9][10]
Q3: What are the common in vitro applications for this compound?
Common in vitro applications include:
-
Inhibition of cytokine production: Measuring the reduction of pro-inflammatory cytokines like TNFα and IL-6 in cell-based assays.[11]
-
Western Blotting: Assessing the phosphorylation status of MK2 downstream targets, such as HSP27.[3][12]
-
In Vitro Kinase Assays: Directly measuring the inhibitory effect of the compound on MK2 kinase activity.[13]
-
Cell Migration and Invasion Assays: Investigating the role of MK2 in cancer cell motility.
-
MK2 Translocation Assays: Monitoring the cellular localization of MK2 as an indicator of pathway activation.[14][15]
Q4: How should I dissolve and store this compound?
Proper dissolution and storage are crucial for maintaining the compound's activity. Refer to the table below for solubility and storage recommendations.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL (196.30 mM) | |
| DMSO | 100 mg/mL (196.30 mM) | May require sonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1][3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| -20°C | 1 month[1] |
Table 3: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration | Key Downstream Readout | Reference |
| In Vitro Kinase Assay | IC50: 0.11 µM | MK2 Activity | [1][3] |
| Cell-Based Assay (pHSP27) | EC50: 0.35 µM | Phospho-HSP27 levels | [3][16] |
| Cell-Based Assay (Cytokine) | 1-10 µM | TNFα, IL-6 secretion | [11] |
| Cell-Based Assay (General) | 5 µM | Tfcp2l1 protein level | [3][4] |
Troubleshooting Guide
Q5: I am observing poor solubility of this compound in DMSO. What should I do?
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.[1] Use a fresh, unopened bottle of anhydrous DMSO.
-
Sonication: Gently sonicate the solution to aid dissolution.[3]
-
Warming: Briefly warm the solution at 37°C. Avoid prolonged heating.
Q6: My cell-based assay results are inconsistent. What could be the cause?
-
Inconsistent Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Passage number can also affect experimental outcomes.
-
Inhibitor Instability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Off-Target Effects: While MK2-IN-1 is highly selective, at very high concentrations, off-target effects can occur.[11] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Assay-Specific Issues: For cytokine release assays, ensure the stimulus (e.g., LPS) is potent and used at a consistent concentration. For western blotting, optimize antibody concentrations and incubation times.
Q7: I don't see an effect on my target of interest. What should I check?
-
Confirm Pathway Activation: Before testing the inhibitor, confirm that the p38/MK2 pathway is activated in your experimental system. You can do this by measuring the phosphorylation of p38 and MK2, or a downstream target like HSP27, in response to a known stimulus.
-
Verify Inhibitor Activity: Use a positive control to ensure your inhibitor is active. A common positive control is to measure the inhibition of phospho-HSP27 levels via Western Blot.
-
Check Inhibitor Concentration: The effective concentration can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your experiment.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MK2.
-
Prepare Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-Glycerophosphate, 10 mM MgCl₂, 2 mM DTT, and 0.1 mM Na₃VO₄.[13]
-
Prepare Reagents:
-
Recombinant active MK2 enzyme.
-
MK2-specific substrate (e.g., a peptide containing the MK2 phosphorylation motif).
-
ATP solution (e.g., 200 µM).[13]
-
This compound serial dilutions.
-
-
Assay Procedure: a. In a microplate, add the recombinant MK2 enzyme and the specific substrate to the kinase reaction buffer. b. Add the serially diluted this compound or vehicle control (e.g., DMSO). c. Pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate for 30 minutes at 37°C.[13] f. Terminate the reaction by adding a stop solution (e.g., EDTA) or by adding LDS sample buffer for subsequent analysis.[13]
-
Detection: Quantify substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA format, or by SDS-PAGE and autoradiography if using ³²P-ATP.
Protocol 2: Western Blot for Phospho-HSP27
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a key downstream target, HSP27.
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours. c. Stimulate the p38/MK2 pathway with a suitable agonist (e.g., anisomycin, IL-1β, or TNFα) for the recommended time (e.g., 30 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-HSP27 (e.g., Ser82) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate.
-
Data Analysis: a. Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH or β-actin) to normalize the data. b. Quantify band intensities using densitometry software.
Visualizations
Caption: The p38/MK2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing MK2 inhibition via Western Blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 12. Novel ATP competitive MK2 inhibitors with potent biochemical and cell-based activity throughout the series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro MK2 kinase assays [bio-protocol.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
Technical Support Center: MK2-IN-1 Hydrochloride In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dosage of MK2-IN-1 hydrochloride. Due to limited published in vivo data for this compound, this guide incorporates data from other well-characterized MK2 inhibitors to provide a comprehensive framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2] It functions in a non-ATP competitive manner.[1] MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the stability and translation of mRNAs for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By inhibiting MK2, this compound can effectively block these inflammatory pathways.
Q2: What is the p38 MAPK/MK2 signaling pathway?
A2: The p38 MAPK/MK2 signaling pathway is a critical cascade activated by cellular stressors and inflammatory cytokines.[3] Upon activation, p38 MAPK phosphorylates and activates MK2, which then translocates from the nucleus to the cytoplasm. In the cytoplasm, activated MK2 phosphorylates various downstream targets, including tristetraprolin (TTP), which leads to the stabilization of mRNAs encoding inflammatory cytokines.
Q3: Are there published in vivo studies specifically for this compound?
Q4: How can I determine a starting dose for my in vivo experiments with this compound?
A4: In the absence of direct data, a starting point can be extrapolated from in vivo studies of other MK2 inhibitors with similar potencies (see the data tables below). It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication. Factors to consider include the animal species, the disease model, the desired level of target engagement, and the pharmacokinetic profile of the compound.
Q5: What are common challenges when working with MK2 inhibitors in vivo?
A5: Researchers may encounter challenges such as poor solubility, discrepancies between in vitro and in vivo efficacy, and potential off-target effects. Careful formulation is critical to ensure bioavailability. The high intracellular ATP concentration can sometimes lead to a lower apparent potency in cell-based assays compared to biochemical assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound for in vivo formulation. | The compound is known to be insoluble in DMSO for in vivo applications.[1] | Prepare a stock solution in an appropriate organic solvent like DMSO, and then dilute it into a vehicle suitable for in vivo administration, such as corn oil or a solution containing PEG300, Tween-80, and saline.[2] Always prepare fresh working solutions and use sonication or gentle heating to aid dissolution if necessary.[2] |
| Lack of efficacy in an in vivo model despite in vitro potency. | Poor pharmacokinetic properties (e.g., rapid metabolism, low absorption), leading to insufficient drug exposure at the target site. | Conduct pharmacokinetic studies to determine the compound's half-life, bioavailability, and tissue distribution.[4] Adjust the dosing regimen (e.g., increase dose, change frequency of administration) based on the PK data. Consider alternative routes of administration. |
| Observed toxicity or adverse effects in animal models. | The dose may be too high, or there may be off-target effects. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity. If off-target effects are suspected, consider using a more selective MK2 inhibitor or a lower dose in combination with another agent. |
| Difficulty in assessing target engagement in vivo. | Lack of a reliable biomarker to measure MK2 inhibition in tissues. | Phosphorylated HSP27 (pHSP27) is a direct downstream substrate of MK2 and can be used as a biomarker for target engagement.[2] Analyze tissue samples (e.g., blood, tumor, inflamed tissue) for levels of pHSP27 using techniques like Western blot or ELISA. |
Data on In Vivo Dosage of MK2 Inhibitors
While specific in vivo dosage data for this compound is limited, the following tables summarize dosages used for other selective MK2 inhibitors in various animal models. This information can serve as a valuable reference for designing your own in vivo studies.
Table 1: In Vivo Dosages of Small Molecule MK2 Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Observed Effects |
| PF-3644022 | Rat | Streptococcal cell wall-induced arthritis | 3-100 mg/kg, twice daily | Oral gavage | Dose-dependent inhibition of paw swelling. |
| PF-3644022 | Rat | LPS-induced endotoxemia | 6.9 mg/kg (ED50) | Oral gavage | Inhibition of TNFα production. |
| ATI-450 (CDD-450) | Rat | Streptococcal cell wall-induced arthritis | Not specified | Formulated in chow | Attenuated arthritis. |
| ATI-450 (CDD-450) | Mouse | Cryopyrin-associated periodic syndromes | Not specified | Formulated in chow | Inhibited inflammation. |
Table 2: In Vivo Dosages of Peptide-Based MK2 Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Observed Effects |
| MMI-0100 | Mouse | Acute myocardial infarction | 50 µg/kg/day | Intraperitoneal injection or inhalation | Protected against systolic dysfunction and fibrosis.[1] |
Experimental Protocols
1. General Protocol for In Vivo Formulation Preparation (Example)
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% saline.
-
Working Solution: For a final concentration of 1 mg/mL, slowly add 1 part of the DMSO stock solution to 9 parts of the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Administration: Administer the freshly prepared solution to animals via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing volume should be calculated based on the animal's weight.
2. Protocol for Assessing Target Engagement in Vivo
-
Dosing: Administer this compound or vehicle control to animals at the desired dose and time points.
-
Tissue Collection: At the end of the experiment, collect relevant tissues (e.g., blood, spleen, inflamed tissue).
-
Protein Extraction: Homogenize the tissues and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated HSP27 (a downstream target of MK2) and total HSP27.
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of p-HSP27 to total HSP27 as a measure of MK2 inhibition.
-
Visualizations
Caption: p38 MAPK/MK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Optimal In Vivo Dosage.
References
Troubleshooting inconsistent results with MK2-IN-1 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MK2-IN-1 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][3] It functions in a non-ATP-competitive manner, meaning it does not bind to the ATP-binding pocket of the kinase.[2] This specificity can reduce the likelihood of off-target effects compared to ATP-competitive inhibitors. Its primary role in cellular signaling is to block the downstream effects of the p38 MAPK pathway, which is involved in inflammatory responses and stress signaling.[4][5]
Q2: What are the reported IC50 and EC50 values for this compound?
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a drug's potency. The reported values for this compound are summarized below.
| Parameter | Value | Target/Assay |
| IC50 | 0.11 µM | MK2 (in MK2 IMAP assay) |
| EC50 | 0.35 µM | pHSP27 |
Data sourced from multiple suppliers and publications.[1][3]
Q3: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved into a stock solution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year.[1]
Troubleshooting Inconsistent Results
Problem 1: I am seeing little to no effect of the inhibitor in my cell-based assays.
This is a common issue that can arise from several factors related to compound handling, experimental design, or cellular conditions.
Possible Causes & Solutions:
-
Solubility Issues: this compound has reported solubility challenges, particularly in DMSO. Some datasheets state it is insoluble in DMSO, while others suggest solubility can be achieved with assistance.[1][2]
-
Solution: When preparing a stock solution in DMSO, use fresh, anhydrous (moisture-free) DMSO.[2] Sonication or gentle warming (to no more than 37°C) may be necessary to fully dissolve the compound.[6] Visually inspect the solution to ensure there are no visible precipitates before adding it to your cell culture media. If precipitation occurs upon dilution in aqueous media, vortexing or sonication may help to redissolve it.[6]
-
-
Incorrect Concentration: The effective concentration in a cellular assay can be higher than the biochemical IC50 due to factors like cell permeability and protein binding in the media.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range that brackets the reported EC50 (e.g., 0.1 µM to 10 µM).
-
-
Cell Line Sensitivity: Different cell lines can have varying levels of MK2 expression and pathway activation, leading to different sensitivities to the inhibitor.
-
Solution: Confirm that your cell line expresses MK2 and that the pathway is active under your experimental conditions. You may need to stimulate the p38/MK2 pathway (e.g., with LPS, TNFα, or other stressors) to observe a significant inhibitory effect.
-
-
Compound Degradation: Improper storage or handling of the stock solution can lead to degradation of the inhibitor.
-
Solution: Ensure stock solutions are stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Protect the stock solution from light.
-
Problem 2: I am observing high variability between replicate experiments.
Inconsistent results can be frustrating and can obscure the true effect of the inhibitor.
Possible Causes & Solutions:
-
Inconsistent Stock Solution Preparation: If the compound is not fully dissolved in the stock solution, the actual concentration in each aliquot may vary.
-
Solution: Ensure the compound is completely dissolved in the stock solution before aliquoting. Vortex and sonicate as needed.
-
-
Precipitation in Media: The inhibitor may precipitate out of the cell culture media over time, especially at higher concentrations.
-
Solution: Visually inspect your treatment wells for any signs of precipitation. Consider using a lower concentration or a different solvent system if precipitation is a persistent issue. For in vivo studies, formulation with agents like PEG300 and Tween-80 can improve solubility.[1]
-
-
Variations in Cell Culture Conditions: Differences in cell density, passage number, or stimulation conditions can all contribute to variability.
-
Solution: Standardize your cell culture and experimental protocols as much as possible. Ensure consistent cell seeding densities and use cells within a defined passage number range.
-
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Phospho-HSP27
This protocol provides a framework for assessing the activity of this compound by measuring the phosphorylation of a key downstream target, HSP27.
1. Cell Culture and Treatment: a. Seed your cells of interest (e.g., HeLa, U2OS) in a 6-well plate and grow to 70-80% confluency. b. Prepare a fresh dilution of this compound from your stock solution in pre-warmed cell culture media. c. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. d. Stimulate the p38/MK2 pathway by adding a known activator (e.g., 100 ng/mL Anisomycin or 10 ng/mL TNFα) for 30 minutes.
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Detect the signal using an ECL detection reagent. k. Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Visualizations
Caption: Simplified signaling pathway of MK2 activation and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Assessing Cytotoxicity of MK2-IN-1 Hydrochloride in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of MK2-IN-1 hydrochloride in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2][3] It functions in a non-ATP-competitive manner.[1][3] The IC50 (the concentration required to inhibit 50% of the enzyme's activity) for MK2 is 0.11 µM.[1][4] By inhibiting MK2, this compound can be used to study the role of the MK2 signaling pathway in various cellular processes, including inflammation and apoptosis.
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
A2: Primary cells are sourced directly from tissue and are more representative of the in vivo environment compared to immortalized cell lines. Therefore, assessing the cytotoxicity of this compound in primary cells provides a more accurate prediction of its potential toxic effects in a living organism. This is a crucial step in preclinical drug development and for interpreting experimental results accurately.
Q3: What are the common assays to measure the cytotoxicity of this compound in primary cells?
A3: Several assays can be used to measure cytotoxicity, each with a different principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Q4: What is a typical concentration range to test for this compound cytotoxicity?
A4: The concentration range for testing should be determined empirically for each primary cell type. It is advisable to start with a broad range, for instance, from 0.1 µM to 100 µM, to identify a dose-responsive effect. The known IC50 of 0.11 µM for MK2 inhibition can serve as a lower-end reference point.[1]
Q5: How should I dissolve and store this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. It is important to note that moisture-absorbing DMSO can reduce its solubility, so fresh DMSO should be used.[3] Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Cytotoxicity of this compound in Primary Cells (Hypothetical Data)
| Primary Cell Type | Assay | CC50 / IC50 (µM) | Incubation Time (hours) |
| Human Primary Chondrocytes | MTT | > 50 | 48 |
| Primary Human Hepatocytes | LDH | 25.8 | 24 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Annexin V/PI | 15.2 | 72 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 32.5 | 48 |
| Primary Human Dermal Fibroblasts | MTT | 45.1 | 72 |
Experimental Protocols & Workflows
General Experimental Workflow
General workflow for assessing cytotoxicity.
Detailed Methodologies
1. MTT Assay Protocol
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that reduces cell viability by 50%).
2. LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on positive (lysed cells) and negative (untreated cells) controls.
3. Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Signaling Pathways
MK2 Signaling Pathway
The p38 MAPK/MK2 pathway is activated by various cellular stresses and inflammatory cytokines. This pathway plays a crucial role in regulating inflammation, cell cycle, and apoptosis.
Simplified MK2 signaling pathway and the point of inhibition by MK2-IN-1 HCl.
Caspase Activation Pathway in Apoptosis
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Their activation can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Overview of the intrinsic and extrinsic caspase activation pathways leading to apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| No dose-dependent cytotoxicity observed | - Concentration range is too low or too high- Incubation time is too short- Compound is not stable in the medium- Primary cells are resistant | - Test a wider range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Prepare fresh compound dilutions for each experiment.- Consider using a different primary cell type or a positive control known to induce cytotoxicity. |
| High background in LDH assay | - Serum in the culture medium contains LDH- Cells are overly sensitive and lyse easily | - Use serum-free medium for the assay or a medium with low serum concentration.- Handle cells gently during all steps. |
| Unexpected cytotoxic effects at low concentrations | - Off-target effects of the inhibitor | - A study on the MK2 inhibitor CMPD1 showed cytotoxicity independent of MK2 inhibition.[1] It is important to consider that similar off-target effects might occur with this compound. Correlate cytotoxicity data with target engagement assays (e.g., Western blot for phosphorylated Hsp27, a downstream target of MK2) to confirm on-target effects at non-toxic concentrations. |
| Difficulty in interpreting Annexin V/PI data | - Sub-optimal compensation settings in flow cytometry- Cell clumping | - Use single-stained controls to set up proper compensation.- Ensure a single-cell suspension by gentle pipetting or using a cell strainer. |
References
Validation & Comparative
A Comparative Guide to Non-ATP Competitive MK2 Inhibitors: MK2-IN-1 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discoveries in inflammation, oncology, and beyond. This guide provides an objective comparison of MK2-IN-1 hydrochloride with other notable non-ATP competitive inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), focusing on their biochemical potency, cellular activity, and selectivity. All quantitative data is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK, plays a pivotal role in inflammatory responses through the regulation of cytokine production.[1] Targeting MK2 offers a more selective approach to modulating this pathway compared to upstream p38 inhibition, potentially avoiding some of the off-target effects associated with p38 inhibitors.[2] Non-ATP competitive inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, are of particular interest due to their potential for greater selectivity.[3] This guide focuses on a comparative analysis of this compound, MK2 Inhibitor IV, and CMPD1, three such non-ATP competitive inhibitors.
Biochemical and Cellular Potency: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and its comparators. This compound and MK2 Inhibitor IV, which share the same chemical structure, exhibit identical high potency against the MK2 enzyme.[4][5][6] CMPD1, while still a potent inhibitor, displays a slightly lower affinity in biochemical assays.[7]
| Inhibitor | CAS Number | Mechanism of Action | Biochemical Potency (MK2) | Cellular Potency (p-HSP27) |
| This compound | 1314118-94-9 | Non-ATP Competitive | IC50: 0.11 µM[4] | EC50: 0.35 µM[4] |
| MK2 Inhibitor IV | 1314118-94-9 | Non-ATP Competitive | IC50: 0.11 µM[6] | EC50: 0.35 µM (in IL-1β-stimulated SW1353 cells) |
| CMPD1 | 349691-95-4 | Non-ATP Competitive | Apparent Ki: 330 nM[7] | - |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant.
In cellular assays, both this compound and MK2 Inhibitor IV demonstrate potent inhibition of the phosphorylation of HSP27, a downstream substrate of MK2, indicating good cell permeability and target engagement.[4][6]
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. Non-ATP competitive inhibitors are generally expected to exhibit higher selectivity. The data below, gathered from kinase panel screening, indicates a high degree of selectivity for both this compound and MK2 Inhibitor IV.
| Inhibitor | Kinase Panel Screened | Notable Off-Target Hits (>50% inhibition at 10 µM) |
| This compound | 150 protein kinases | CK1γ3[8] |
| MK2 Inhibitor IV | 150 protein kinases | CK1γ3[6] |
| CMPD1 | Not explicitly stated in a broad panel screen | Does not inhibit p38 MAPK-mediated phosphorylation of MBP and ATF2[7] |
The high selectivity of this compound and MK2 Inhibitor IV makes them valuable tool compounds for specifically interrogating the biological functions of MK2.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated.
Caption: The p38/MK2 signaling pathway leading to inflammation.
Caption: Workflow for a TR-FRET based biochemical kinase assay.
Caption: Workflow for a cellular phospho-HSP27 assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical MK2 Kinase Assay (TR-FRET/HTRF Protocol)
This protocol is a representative method for determining the in vitro potency of MK2 inhibitors.
Materials:
-
Recombinant human MK2 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from HSP27)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the MK2 enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for MK2.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding HTRF Detection Buffer containing EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-HSP27 (p-HSP27) Assay
This protocol outlines a method to assess the cellular potency of MK2 inhibitors by measuring the phosphorylation of a downstream target.
Materials:
-
Human cell line (e.g., U937 or THP-1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β))
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Phospho-HSP27 (Ser82) ELISA kit or Luminex assay kit
-
Plate reader or Luminex instrument
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS or IL-1β) for a predetermined time (e.g., 30-60 minutes) to induce HSP27 phosphorylation.
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the phospho-HSP27 ELISA or Luminex assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the signal (absorbance or fluorescence intensity) using a plate reader or Luminex instrument.
-
Normalize the phospho-HSP27 signal to the total protein concentration or a housekeeping protein.
-
Plot the normalized signal against the inhibitor concentration to calculate the EC50 value.
Kinase Selectivity Profiling
This is a general protocol for assessing the selectivity of a kinase inhibitor against a panel of kinases. This is often performed as a service by specialized companies.
Methodology:
-
The test inhibitor is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (e.g., >100 kinases).
-
The activity of each kinase is measured in the presence and absence of the inhibitor. The assay format can vary (e.g., radiometric, fluorescence-based, or luminescence-based).
-
The percentage of inhibition for each kinase is calculated.
-
For kinases that show significant inhibition, a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.
-
The selectivity of the inhibitor is determined by comparing its potency against the target kinase (MK2) to its potency against other kinases in the panel.
Conclusion
This compound and MK2 Inhibitor IV are highly potent and selective non-ATP competitive inhibitors of MK2. Their favorable profiles make them excellent tools for preclinical research into the roles of MK2 in various disease states. CMPD1, while also a valuable tool, exhibits lower biochemical potency. The choice of inhibitor will depend on the specific experimental context and desired concentration range. The provided protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
References
- 1. Intracellular Hsp Quantification [bio-protocol.org]
- 2. Discovery of a Potent Dihydrooxadiazole Series of Non-ATP-Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
A Head-to-Head Comparison of MK2 Inhibitors: MK2-IN-1 Hydrochloride vs. PF-3644022
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for the accurate investigation of biological pathways. This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2): MK2-IN-1 hydrochloride and PF-3644022.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a crucial serine/threonine kinase downstream of p38 MAPK, playing a significant role in inflammatory responses.[1][2] Its inhibition is a key strategy for the development of therapeutics for a range of inflammatory diseases. This guide will objectively compare the biochemical potency, cellular activity, and selectivity of this compound and PF-3644022, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Quantitative Data
| Parameter | This compound | PF-3644022 |
| Mechanism of Action | Non-ATP Competitive[3][4] | ATP-Competitive[5][6] |
| Biochemical Potency (MK2) | IC50: 0.11 µM (110 nM)[3][4] | IC50: 5.2 nM[5][6]Ki: 3 nM[5][6] |
| Cellular Potency | EC50 (p-HSP27): 0.35 µM (350 nM)[6][7] | IC50 (TNFα in U937 cells): 160 nM[5][8]IC50 (TNFα in human whole blood): 1.6 µM[7][8]IC50 (IL-6 in human whole blood): 10.3 µM[7][8] |
| Selectivity | Screened against 150 kinases at 10 µM; only CK1γ3 significantly inhibited (>50%).[9] | Profiled against 200 human kinases at 1 µM; 16 kinases inhibited >50%.[9] Also inhibits MK3 (IC50: 53 nM) and PRAK (IC50: 5.0 nM).[6] |
Delving Deeper: A Comparative Analysis
Potency and Mechanism of Action:
PF-3644022 emerges as a significantly more potent inhibitor of MK2 in biochemical assays, with an IC50 value in the low nanomolar range.[5][6] Its ATP-competitive mechanism of action is a well-established mode of kinase inhibition.[5][6] In contrast, this compound, while still a potent inhibitor, exhibits a lower biochemical potency with an IC50 of 110 nM.[3][4] However, its non-ATP competitive binding mode presents a potential advantage in cellular environments with high ATP concentrations and may offer a different selectivity profile.[3][4]
Cellular Activity:
Both compounds demonstrate effective inhibition of MK2 activity in cellular contexts. PF-3644022 has been shown to potently inhibit the production of the pro-inflammatory cytokine TNFα in both U937 monocytic cells and human peripheral blood mononuclear cells (PBMCs) with an IC50 of 160 nM.[5][8] It also effectively blocks TNFα and IL-6 production in lipopolysaccharide (LPS)-stimulated human whole blood.[7][8] this compound's cellular activity is demonstrated by its inhibition of the phosphorylation of Heat Shock Protein 27 (HSP27), a downstream substrate of MK2, with an EC50 of 350 nM.[6][7] It has also been shown to inhibit the secretion of TNFα and IL-6 in the human THP-1 monocytic leukemia cell line.[9]
Selectivity:
Regarding selectivity, the available data suggests that this compound may possess a higher degree of selectivity. A screen against 150 protein kinases at a concentration of 10 µM revealed only one significant off-target hit, CK1γ3.[9] PF-3644022, when profiled against 200 human kinases at 1 µM, inhibited 16 kinases by more than 50%.[9] Notably, PF-3644022 also inhibits other members of the MAPKAP kinase family, namely MK3 and PRAK, with IC50 values of 53 nM and 5.0 nM, respectively.[6] This broader activity profile of PF-3644022 should be a consideration in experimental design.
Visualizing the Science
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The p38/MK2 signaling pathway.
Caption: A generalized experimental workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
MK2 Kinase Assay (Biochemical)
This protocol is based on a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE STKS1 kit.
Materials:
-
Recombinant human MK2 enzyme
-
STKS1-biotin substrate
-
ATP
-
Kinase assay buffer (20 mM HEPES, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
This compound or PF-3644022
-
HTRF KinEASE STKS1 detection reagents
-
384-well plate
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound or PF-3644022) in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant human MK2 enzyme and STKS1-biotin substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at its Km value for MK2.
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible reader.
-
Calculate IC50 values from the resulting dose-response curves.
TNFα Inhibition Assay (Cellular)
This protocol is for measuring TNFα production in U937 cells.
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound or PF-3644022
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed U937 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Pre-treat the cells with the inhibitors for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's protocol.
-
Calculate the IC50 values based on the inhibition of TNFα production.
Phospho-HSP27 (p-HSP27) Cellular Assay
This protocol describes the detection of p-HSP27 levels in cells by Western blot.
Materials:
-
Cells of interest (e.g., SW1353 or primary chondrocytes)
-
Appropriate cell culture medium
-
Stimulant (e.g., IL-1β)
-
This compound or PF-3644022
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-HSP27 (Ser82) and anti-total HSP27 or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., IL-1β).
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-HSP27.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total HSP27 or a loading control to normalize the p-HSP27 signal.
-
Quantify the band intensities to determine the EC50 of the inhibitor.
Conclusion
Both this compound and PF-3644022 are valuable tools for studying the role of MK2 in cellular processes.
-
PF-3644022 is a highly potent, ATP-competitive inhibitor with extensive characterization in cellular and in vivo models. Its potency makes it an excellent choice for a wide range of applications, though its off-target effects on other kinases should be considered when interpreting results.
-
This compound offers a non-ATP competitive mechanism of action and appears to have a more selective profile. This makes it a particularly useful probe for studies where minimizing off-target effects is critical and for investigating the specific consequences of non-ATP competitive inhibition.
The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired potency, the importance of selectivity, and the biological system under investigation. The data and protocols provided in this guide are intended to facilitate an informed decision for the advancement of your research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison of MK2-IN-1 Hydrochloride and Zunsemetinib (ATI-450) in Cellular Assays
For researchers in immunology, inflammation, and drug discovery, the selection of appropriate chemical probes and therapeutic candidates is paramount. Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical node in the inflammatory signaling cascade, downstream of p38 MAPK. Inhibition of MK2 is a promising strategy for the treatment of a variety of inflammatory diseases. This guide provides a detailed comparison of two prominent MK2 inhibitors, MK2-IN-1 hydrochloride and Zunsemetinib (ATI-450), focusing on their performance in cellular assays, mechanisms of action, and available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and Zunsemetinib target the p38/MK2 signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream substrates, including tristetraprolin (TTP), which leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines. By inhibiting MK2, both compounds aim to reduce the production of these key inflammatory mediators.
Zunsemetinib is described as a selective p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway inhibitor that selectively blocks the activation of MK2 by p38α MAPK.[1][2] this compound is a potent and selective, non-ATP competitive inhibitor of MK2.[3][4]
Below is a diagram illustrating the targeted signaling pathway.
Caption: The p38/MK2 signaling pathway and points of inhibition.
Quantitative Data from Cellular and Biochemical Assays
A direct comparison of the two inhibitors is challenging due to the lack of head-to-head studies in the same cellular assays with publicly available IC50 values for cytokine inhibition. The following tables summarize the available quantitative data for each compound.
Table 1: this compound Potency
| Assay Type | Target/Endpoint | Cell Line/System | IC50 / EC50 (µM) | Reference |
| Biochemical Assay | MK2 | IMAP assay | 0.11 | [3] |
| Cellular Assay | Phospho-HSP27 | Not specified | 0.35 | [4] |
| Cellular Assay | TNFα Secretion | THP-1 | Dose-dependent inhibition | [1] |
| Cellular Assay | IL-6 Secretion | THP-1 | Dose-dependent inhibition | [1] |
| Cellular Assay | MMP13 Secretion | SW1353 | Dose-dependent inhibition | [1] |
Table 2: Zunsemetinib (ATI-450) Potency
| Assay Type | Target/Endpoint | Cell Line/System | IC50 / Concentration Range | Reference |
| Cellular Assay | IL-1β Secretion | Human PBMCs | 0.4 nM - 1 µM (reduces secretion) | [2] |
| Cellular Assay | IL-1β mRNA degradation | WT and NOM ID BMMs | 1 and 10 µM (decreases expression) | [2] |
| Ex vivo Assay | TNF-α Inhibition | Human Whole Blood | Plasma IC50 modeled from clinical data | [5] |
| Ex vivo Assay | IL-1β Inhibition | Human Whole Blood | Plasma IC50 modeled from clinical data | [5] |
| Ex vivo Assay | IL-6 Inhibition | Human Whole Blood | Plasma IC50 modeled from clinical data | [5] |
| Ex vivo Assay | IL-8 Inhibition | Human Whole Blood | Plasma IC50 modeled from clinical data | [5] |
| Ex vivo Assay | Phospho-HSP27 Inhibition | Human Whole Blood | Plasma IC50 modeled from clinical data | [5] |
Note: The development of Zunsemetinib for inflammatory diseases was discontinued after Phase 2b trials for rheumatoid arthritis did not meet their primary or secondary efficacy endpoints.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the data and designing future studies.
Experimental Workflow: Cytokine Inhibition Assay in THP-1 Cells
The following diagram outlines a general workflow for assessing the inhibition of cytokine production in THP-1 cells, a human monocytic cell line.
Caption: General workflow for a THP-1 cytokine inhibition assay.
Protocol: LPS-Stimulated Cytokine Release in THP-1 Cells
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. To differentiate them into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.
-
Inhibitor Treatment: After differentiation, the medium is replaced with fresh medium containing various concentrations of the MK2 inhibitor (this compound or Zunsemetinib) or vehicle control (e.g., DMSO). The cells are pre-incubated with the inhibitor for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to stimulate pro-inflammatory cytokine production.
-
Incubation: The cells are incubated for an additional 4-24 hours.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentrations of TNFα and IL-6 are quantified using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cytokine production, is then determined by fitting the data to a dose-response curve.
Protocol: IL-1β-Stimulated MMP13 Secretion in SW1353 Cells
-
Cell Culture: Human SW1353 chondrosarcoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Inhibitor Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of the MK2 inhibitor or a vehicle control, and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Recombinant human IL-1β is added to the wells at a final concentration of 10 ng/mL to induce MMP13 secretion.
-
Incubation: The cells are incubated for 24-48 hours.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of MMP13 is quantified by ELISA or a fluorescent activity assay.
-
Data Analysis: The percentage of MMP13 secretion inhibition is calculated, and the IC50 value is determined as described above.
Summary and Conclusion
Both this compound and Zunsemetinib (ATI-450) are inhibitors of the p38/MK2 signaling pathway with demonstrated activity in cellular and/or ex vivo assays.
-
Zunsemetinib (ATI-450) is a selective MK2 pathway inhibitor that has undergone clinical investigation. While it has shown activity in reducing pro-inflammatory cytokine levels in human peripheral blood mononuclear cells and in ex vivo whole blood assays, specific cellular IC50 values from standardized in vitro assays are not as clearly reported. Importantly, the clinical development of Zunsemetinib for inflammatory diseases was halted due to a lack of efficacy in Phase 2b trials.
For researchers selecting an MK2 inhibitor for in vitro studies, this compound offers well-characterized biochemical and cellular target engagement data. The discontinuation of Zunsemetinib's clinical development for inflammatory conditions suggests that its in vitro and ex vivo activity did not translate into clinical efficacy for the indications studied, a critical consideration for translational research. The choice between these compounds will ultimately depend on the specific research question, the need for a clinically tested but ultimately unsuccessful compound for comparison, versus a well-characterized preclinical tool.
References
- 1. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aclaris’ stocks plummet after zunsemetinib discontinuation [clinicaltrialsarena.com]
Comparison Guide: Validation of MK2 Inhibition Using Phospho-HSP27 Levels
This guide provides a comprehensive comparison of methods for validating the inhibition of MAPK-activated protein kinase 2 (MK2), with a primary focus on using the phosphorylation of Heat Shock Protein 27 (HSP27) as a key biomarker. The content is intended for researchers, scientists, and drug development professionals seeking to assess the efficacy and target engagement of MK2 inhibitors.
Introduction to the MK2-HSP27 Signaling Axis
MAPK-activated protein kinase 2 (MK2) is a serine/threonine kinase and a critical downstream substrate of the p38 MAPK signaling pathway. This pathway is activated by a variety of cellular stresses and inflammatory cytokines.[1] Upon activation by p38 MAPK, MK2 phosphorylates several downstream targets, including the small heat shock protein HSP27.[2] HSP27 plays a crucial role in regulating cellular processes such as actin polymerization, cell migration, and apoptosis.[3]
The phosphorylation of HSP27 by MK2 occurs at specific serine residues (Ser15, Ser78, and Ser82 in humans).[4][5] This phosphorylation event serves as a reliable and direct biomarker of MK2 kinase activity. Therefore, measuring the levels of phosphorylated HSP27 (phospho-HSP27 or p-HSP27) is a widely accepted method for validating the cellular activity of MK2 inhibitors.[6] Inhibition of MK2 is expected to lead to a quantifiable reduction in p-HSP27 levels.
The p38/MK2 Signaling Pathway
Cellular stress, such as genotoxic agents or inflammatory cytokines like TNFα, activates an upstream kinase cascade.[6][7] This typically involves the activation of TAK1, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2. Finally, active MK2 phosphorylates HSP27, leading to its functional modulation.
Experimental Protocols and Data
The primary method for quantifying changes in HSP27 phosphorylation is Western blotting. It allows for the specific detection of phosphorylated residues and enables normalization against total HSP27 levels.
Experimental Protocol: Western Blot for Phospho-HSP27
This protocol provides a standard workflow for assessing p-HSP27 levels in cell lysates following treatment with an MK2 inhibitor.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the MK2 inhibitor at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Stimulate the p38/MK2 pathway with a known activator (e.g., 20 mJ/cm² UV light followed by recovery, or anisomycin) to induce a robust p-HSP27 signal.[2][8]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a complete lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at ≥10,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration using a detergent-compatible assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples (20-50 µg per lane) by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser78/Ser82) diluted in 5% BSA/TBST.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total HSP27 or a loading control like β-actin.
-
Quantify band intensities using densitometry software. The key readout is the ratio of p-HSP27 to total HSP27.
-
Data Presentation: MK2 Inhibition
Quantitative data from Western blot analysis should be summarized to compare the effects of different inhibitor concentrations. The results can be presented as a dose-response curve to determine the IC₅₀ value.
Table 1: Quantified Western Blot Data for an MK2 Inhibitor (Example)
| Treatment Group | Inhibitor Conc. (µM) | p-HSP27 (S78/S82) Relative Intensity | Total HSP27 Relative Intensity | Ratio (p-HSP27 / Total HSP27) | % Inhibition |
| Vehicle Control (Stimulated) | 0 | 1.00 | 1.02 | 0.98 | 0% |
| MK2 Inhibitor | 0.01 | 0.82 | 0.99 | 0.83 | 15.3% |
| MK2 Inhibitor | 0.1 | 0.51 | 1.01 | 0.50 | 49.0% |
| MK2 Inhibitor | 1 | 0.15 | 0.98 | 0.15 | 84.7% |
| MK2 Inhibitor | 10 | 0.04 | 1.03 | 0.04 | 95.9% |
| Unstimulated Control | 0 | 0.05 | 1.00 | 0.05 | - |
Note: Data are hypothetical and for illustrative purposes.
Comparison with Alternative Validation Methods
While measuring p-HSP27 is a direct and reliable method, other techniques can provide complementary information about an inhibitor's mechanism and effects.
Table 2: Comparison of MK2 Inhibition Validation Methods
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot (p-HSP27) | Immunoassay to detect specific phosphorylated proteins in cell lysates. | Low to Medium | Direct measure of target engagement in a cellular context; high specificity with good antibodies. | Semi-quantitative; requires specific phospho-antibodies; lower throughput. |
| In Vitro Kinase Assay | Measures phosphorylation of a substrate (e.g., recombinant HSP27) by purified MK2 enzyme.[10] | High | Allows for direct determination of biochemical potency (IC₅₀); useful for screening. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Intact Protein Mass Spec | Directly measures the mass of the MK2 protein to confirm covalent modification by an inhibitor.[11] | Low | Provides direct evidence of covalent binding; high precision. | Requires specialized equipment and expertise; not suitable for non-covalent inhibitors. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics (k_on, k_off) between the inhibitor and purified MK2 protein.[11] | Medium | Provides detailed kinetic data (k_inact/K_I); can be high-throughput with regenerable chips.[11] | Requires purified protein; may not reflect cellular binding kinetics. |
| Cytokine Release Assay (ELISA) | Measures the levels of downstream inflammatory cytokines (e.g., TNF-α, IL-6) released from cells.[12] | High | Measures a functional, physiological outcome of MK2 inhibition; good for assessing in vivo efficacy. | Indirect measure of MK2 activity; pathway can be modulated by other signals. |
| Phenotypic Assays | Measures a cellular process regulated by MK2, such as cell migration or apoptosis.[3] | Medium to High | Assesses the functional consequence of inhibition in a biological system. | Indirect; phenotype may be influenced by multiple pathways, making attribution difficult. |
Conclusion
Validating MK2 inhibition by measuring phospho-HSP27 levels via Western blot is a robust and widely accepted method. It provides a direct and specific readout of the inhibitor's ability to engage its target in a cellular environment. For a comprehensive characterization, this approach should be complemented with alternative methods. Biochemical assays like in vitro kinase assays or SPR can elucidate the direct interaction between the inhibitor and the enzyme, while downstream functional assays, such as measuring cytokine release, can confirm the desired physiological effect. The choice of method should be guided by the specific research question, whether it is for initial screening, lead optimization, or confirming in vivo target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-HSP27 (Ser78) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The p38MAPK-MK2-HSP27 Pathway Regulates the mRNA Stability of the Senescence-Associated Secretory Phenotype | bioRxiv [biorxiv.org]
- 5. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. mesoscale.com [mesoscale.com]
- 10. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming MK2-IN-1 Hydrochloride Specificity with siRNA Knockdown of MK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for inhibiting the MAPK-activated protein kinase 2 (MK2): the small molecule inhibitor MK2-IN-1 hydrochloride and siRNA-mediated gene knockdown. Validating the specificity of a small molecule inhibitor is crucial to ensure that its observed biological effects are due to the inhibition of the intended target and not off-target effects. Comparing the inhibitor's effects to those of a highly specific genetic knockdown provides strong evidence for its on-target activity.
Introduction to MK2 Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a critical role in cellular stress responses and inflammation.[1] It is activated by p38 MAPK and subsequently phosphorylates various downstream targets, including Heat Shock Protein 27 (HSP27), leading to the regulation of inflammatory cytokine production and other cellular processes.[1][2] Given its central role in inflammation, MK2 is a promising therapeutic target for a range of diseases.
This compound is a potent and selective, non-ATP competitive inhibitor of MK2 with an IC50 of 0.11 µM.[3][4][5] It has been shown to effectively reduce the phosphorylation of HSP27 (p-HSP27) with an EC50 of 0.35 µM in cellular assays.[3][5][6]
siRNA-mediated knockdown offers a highly specific method to reduce the expression of a target protein by degrading its corresponding mRNA.[7] This genetic approach serves as a gold standard for validating the on-target effects of small molecule inhibitors.[7]
Comparative Analysis: MK2-IN-1 vs. siRNA Knockdown
To confirm the specificity of an MK2 inhibitor, its phenotypic effects should closely mimic those observed with MK2-specific siRNA. A key downstream event in the MK2 signaling pathway is the phosphorylation of HSP27. Therefore, a direct comparison of the effects of the inhibitor and siRNA on HSP27 phosphorylation provides a robust validation of the inhibitor's on-target activity.
Experimental data from studies on head and neck squamous cell carcinoma (HNSCC) has demonstrated that both pharmacological inhibition and genetic silencing of MK2 abrogate the radiation-induced increase in phosphorylated MK2 (p-MK2) and its downstream target, HSP27.[8][9] This indicates that the effects of the pharmacological inhibitor are indeed mediated through its specific inhibition of MK2.
Data Presentation
| Treatment | Effect on MK2 Phosphorylation (p-MK2) | Effect on HSP27 Phosphorylation (p-HSP27) | Effect on Inflammatory Cytokine mRNA (IL-1α, IL-6, TNF-α) | Reference |
| MK2 Inhibitor (PF-3644022) | Abrogates radiation-induced increase | Abrogates radiation-induced increase | Reduces radiation-induced increase | [8] |
| MK2 siRNA | Abrogates radiation-induced increase | Abrogates radiation-induced increase | Reduces radiation-induced increase | [8][9] |
| This compound | Potent inhibitor of MK2 | EC50 = 0.35 µM | Not directly compared in the same study | [3][5][6] |
Signaling Pathways and Experimental Workflow
MK2 Signaling Pathway
The following diagram illustrates the p38/MK2 signaling pathway, highlighting the activation of MK2 by p38 MAPK and the subsequent phosphorylation of HSP27, which leads to the production of inflammatory cytokines.
Caption: The p38/MK2 signaling cascade.
Experimental Workflow for Inhibitor Specificity Validation
This workflow outlines the key steps to compare the effects of an MK2 inhibitor with MK2 siRNA.
Caption: Workflow for validating MK2 inhibitor specificity.
Experimental Protocols
siRNA Transfection for MK2 Knockdown
This protocol provides a general guideline for siRNA transfection. Optimal conditions may vary depending on the cell line and transfection reagent used.
Materials:
-
MK2-specific siRNA and non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Antibiotic-free cell culture medium.
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM™ I.
-
In a separate tube, dilute the transfection reagent (e.g., 2-8 µL) in 100 µL of Opti-MEM™ I.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium.
-
Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture.
-
Overlay the mixture onto the cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Addition of Growth Medium: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Post-Transfection Incubation: Incubate for an additional 24-72 hours before proceeding with the experiment (e.g., stress induction and subsequent analysis).
Western Blot for Phosphorylated HSP27 (p-HSP27)
This protocol outlines the steps for detecting p-HSP27 by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-HSP27 (Ser82) and anti-total HSP27.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.
Conclusion
The parallel effects of a pharmacological MK2 inhibitor and MK2-specific siRNA in abrogating downstream signaling events, such as HSP27 phosphorylation and inflammatory cytokine production, provide strong evidence for the inhibitor's on-target specificity.[8][9][10] This comparative approach is a critical step in the preclinical validation of small molecule inhibitors, ensuring that the observed biological outcomes are a direct result of targeting the intended kinase. For this compound, demonstrating that its effects on cellular pathways are indistinguishable from those of MK2 siRNA would be a definitive confirmation of its specificity.
References
- 1. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPKAPK2 (MK2) inhibition mediates radiation-induced inflammatory cytokine production and tumor growth in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to MK2-IN-1 Hydrochloride and Alternative Kinase Inhibitors
This guide provides a detailed comparison of MK2-IN-1 hydrochloride with other known inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of the most appropriate research tools for their studies of the p38/MK2 signaling pathway.
Introduction to MK2 Inhibition
Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2) is a serine/threonine kinase that is a key downstream substrate of p38 MAPK. The p38/MK2 signaling cascade is a critical regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as TNFα and IL-6. This pathway's involvement in a range of inflammatory diseases and cancer has made MK2 an attractive therapeutic target. This guide focuses on the cross-reactivity and selectivity profiles of several small molecule inhibitors of MK2.
Comparative Analysis of MK2 Inhibitors
The following table summarizes the in vitro potency and cross-reactivity of this compound and a selection of alternative MK2 inhibitors. The data has been compiled from various sources and provides a comparative overview of their selectivity.
| Inhibitor | Target IC50/Ki | Selectivity Profile | Binding Mode |
| This compound | IC50: 110 nM[1][2][3] | Highly selective. In a panel of 150 kinases, only CK1γ3 was inhibited by >50% at 10 µM.[4] | Non-ATP competitive[2] |
| PF-3644022 | Ki: 3 nM; IC50: 5.2 nM[5][6][7] | Profiled against 200 kinases; 16 kinases were inhibited by >50% at 1 µM. Also inhibits MK3 (IC50: 53 nM) and MK5/PRAK (IC50: 5 nM).[5][8] | ATP-competitive[5][7] |
| MK2-IN-3 | IC50: 8.5 nM[9] | Selective against a targeted panel including MK3 (IC50: 210 nM) and MK5 (IC50: 81 nM). Weak or inactive against several other kinases.[9] | ATP-competitive |
| Zunsemetinib (ATI-450) | Not specified in broad panel | Selectively inhibits the p38α-MK2 pathway, sparing other p38α effectors like PRAK and ATF2.[10] | p38α-MK2 complex inhibitor[11] |
| CMPD1 | Apparent Ki: 330 nM | Selective inhibitor of p38-mediated MK2 phosphorylation. However, studies suggest its cytotoxic effects may be independent of MK2 and that it targets tubulin. | Non-ATP-competitive |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the validation of a chemical probe. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This method is often considered the "gold standard" for quantifying kinase activity.
-
Reaction Setup : The kinase reaction is initiated by combining the purified kinase, the specific substrate (e.g., a peptide or protein), and the test inhibitor at various concentrations in a reaction buffer.
-
ATP Addition : The reaction is started by the addition of a solution containing a known concentration of ATP, which includes a radiolabeled ATP variant, typically [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to transfer the radiolabeled phosphate from ATP to the substrate.
-
Reaction Termination : The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Separation and Detection : The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by washing the filter membrane to remove unbound ATP.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The inhibitory activity is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
Kinase Selectivity Profiling (Broad Panel Screening)
To assess the selectivity of an inhibitor, it is typically screened against a large panel of purified kinases.
-
Compound Preparation : The inhibitor is prepared at a fixed concentration (e.g., 1 µM or 10 µM).
-
Kinase Panel : A diverse panel of purified, active kinases is assembled.
-
Assay Performance : A kinase activity assay (e.g., radiometric or fluorescence-based) is performed for each kinase in the panel in the presence of the test inhibitor.
-
Data Analysis : The percentage of inhibition for each kinase is calculated relative to a control reaction. Hits are typically defined as kinases that show inhibition above a certain threshold (e.g., >50% inhibition).
-
IC50 Determination : For any significant off-target hits, follow-up dose-response experiments are conducted to determine the IC50 value, providing a quantitative measure of the inhibitor's potency against those kinases.
Visualizations
p38/MK2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK2-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. drughunter.com [drughunter.com]
A Comparative Analysis of MK2-IN-1 Hydrochloride and MK2 Inhibitor III for Researchers
In the landscape of kinase inhibitors, Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical therapeutic target in inflammatory diseases. This guide provides a detailed comparative analysis of two prominent MK2 inhibitors: MK2-IN-1 hydrochloride and MK2 inhibitor III. This publication is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of the most suitable compound for research needs.
At a Glance: Key Differences
| Feature | This compound | MK2 Inhibitor III |
| Binding Mode | Non-ATP Competitive | ATP-Competitive |
| Potency (MK2 IC50) | 110 nM[1][2][3][4][5] | 8.5 nM[6][7] |
| Cellular Potency | EC50 = 0.35 µM (pHSP27)[1][4] | IC50 = 4.4 µM (TNFα production)[2] |
| Primary Advantage | High Selectivity | High Potency |
Performance Data and Head-to-Head Comparison
Biochemical Potency and Selectivity
MK2 inhibitor III demonstrates significantly higher potency in biochemical assays, with an IC50 value of 8.5 nM for MK2.[6][7] In contrast, this compound exhibits an IC50 of 0.11 µM (110 nM) for MK2.[1][2][3][4][5]
However, a key differentiator lies in their selectivity. This compound is reported to be highly selective. In a screening against a panel of 150 protein kinases at a concentration of 10 µM, only CK1γ3 showed significant inhibition (greater than 50%).[3] MK2 inhibitor III, while potent against MK2, also demonstrates inhibitory activity against other kinases, notably MK3 (IC50 = 210 nM) and MK5 (IC50 = 81 nM).[2]
Table 1: Comparative Biochemical Activity
| Compound | Target | IC50 | Binding Mode | Known Off-Targets (IC50) |
| This compound | MK2 | 110 nM[1][2][3][4][5] | Non-ATP Competitive[2][3][5] | CK1γ3 (>50% inhibition at 10 µM)[3] |
| MK2 inhibitor III | MK2 | 8.5 nM[6][7] | ATP-Competitive[6][7] | MK3 (210 nM), MK5 (81 nM)[2] |
Cellular Activity
In cellular assays, this compound shows an EC50 of 0.35 µM for the inhibition of HSP27 phosphorylation, a downstream substrate of MK2.[1][4] MK2 inhibitor III has been shown to prevent the lipopolysaccharide (LPS)-induced synthesis of tumor necrosis factor-alpha (TNF-α) in human monocyte-like U937 cells with an IC50 of 4.4 µM.[2] The different cell-based assays and endpoints make a direct comparison of cellular potency challenging.
Table 2: Comparative Cellular Activity
| Compound | Assay | Cell Line | Endpoint | Potency |
| This compound | Inhibition of HSP27 phosphorylation | Not specified | Phospho-HSP27 levels | EC50 = 0.35 µM[1][4] |
| MK2 inhibitor III | Inhibition of TNF-α production | U937 | TNF-α levels | IC50 = 4.4 µM[2] |
Mechanism of Action: A Tale of Two Binding Modes
The differing binding modes of these inhibitors have significant implications for their use.
This compound is a non-ATP competitive inhibitor.[2][3][5] This mode of action can offer advantages in terms of selectivity, as it targets a site on the kinase that is often less conserved than the highly conserved ATP-binding pocket.
MK2 inhibitor III is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of MK2, directly competing with the endogenous ATP.[6][7] This is a common mechanism for kinase inhibitors and often leads to high potency.
Experimental Methodologies
The following are generalized protocols for the types of experiments commonly used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
-
Reagents and Materials :
-
Purified, active MK2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP.
-
MK2-specific substrate (e.g., a peptide derived from HSP27).
-
Test inhibitors (this compound, MK2 inhibitor III) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitors to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Add the MK2 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular TNF-α Inhibition Assay (Generic Protocol)
This protocol measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Reagents and Materials :
-
Human monocytic cell line (e.g., THP-1 or U937).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) for stimulation.
-
Test inhibitors dissolved in DMSO.
-
ELISA kit for human TNF-α.
-
96-well cell culture plates.
-
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-treat the cells with the diluted inhibitors for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate the cells for an appropriate time (e.g., 4-6 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of TNF-α against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in TNF-α production.
-
Visualizing the Molecular Context
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The p38/MK2 signaling pathway and points of inhibitor action.
Caption: A typical workflow for a cellular TNF-α inhibition assay.
Conclusion and Recommendations
The choice between this compound and MK2 inhibitor III will depend on the specific research objectives.
-
For studies requiring high potency and where potential off-target effects on MK3 and MK5 are acceptable or can be controlled for, MK2 inhibitor III is a strong candidate. Its ATP-competitive nature is a well-understood mechanism of action.
-
For investigations where high selectivity is paramount to dissect the specific roles of MK2, this compound is the preferred choice. Its non-ATP competitive binding mode reduces the likelihood of off-target effects on other kinases, making it a valuable tool for target validation studies.
Researchers should carefully consider the trade-off between potency and selectivity when designing their experiments. It is also recommended to perform dose-response experiments to determine the optimal concentration for their specific cellular model and to confirm the on-target effects of the chosen inhibitor.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Comparative Efficacy of MK2-IN-1 Hydrochloride and p38 MAPK Inhibitors: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][2][3] Its central role in inflammation has made it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease. For years, drug development efforts focused on directly inhibiting the p38 kinase. However, clinical trials for many p38 inhibitors have been hampered by significant toxicity and a lack of sustained efficacy, leading researchers to explore alternative strategies.[4][5]
One of the most promising alternative approaches is the inhibition of the downstream substrate of p38, the MAPK-activated protein kinase 2 (MK2). This guide provides an objective comparison of the efficacy of MK2-IN-1 hydrochloride, a selective MK2 inhibitor, with traditional p38 inhibitors, supported by experimental data and detailed methodologies.
The p38/MK2 Signaling Axis
The p38 MAPK pathway is a three-tiered kinase cascade.[2][6] External stressors and inflammatory cytokines activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6.[6][7] These MAP2Ks then dually phosphorylate and activate p38 MAPK. Activated p38 has numerous downstream substrates, but a key effector for pro-inflammatory cytokine production is MK2.[1][8] p38α phosphorylates and activates MK2, leading to the stabilization of mRNAs for cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), thereby amplifying the inflammatory response.
Directly inhibiting p38 blocks all of its downstream signaling. In contrast, inhibiting MK2 offers a more targeted approach, selectively blocking a key pro-inflammatory branch of the pathway while potentially sparing other p38 functions.
Comparative Efficacy and Selectivity
Targeting MK2 directly with compounds like this compound offers a distinct pharmacological profile compared to broad p38 inhibitors. This compound is a potent and selective, non-ATP competitive inhibitor of MK2.[9][10][11] This contrasts with most p38 inhibitors, which are ATP-competitive and can have varying selectivity across the four p38 isoforms (α, β, γ, δ) and the wider kinome.[12]
The rationale for targeting MK2 stems from the clinical failures of p38 inhibitors, which have been linked to off-target effects and toxicity due to the diverse physiological roles of p38.[4][13] Studies have shown that while both p38 and MK2 inhibitors can effectively reduce the production of pro-inflammatory cytokines, p38 inhibitors may also induce adverse effects like increased activity of JNK and caspase-3, and elevate liver enzymes.[13] In contrast, MK2 inhibition appears to avoid these toxicities, suggesting it may be a safer therapeutic strategy.[13] Furthermore, some p38 inhibitors have been shown to reduce the production of the anti-inflammatory cytokine IL-10, whereas MK2 inhibition may spare this activity, leading to a more favorable overall anti-inflammatory effect.[4]
| Inhibitor Class | Representative Compound | Target(s) | Potency (IC50/Ki) | Effect on TNFα Production | Key Differentiators & Reported Issues |
| MK2 Inhibitor | This compound | MAPKAPK2 (MK2) | IC50: 0.11 µM[9][10][14] | Dose-dependent inhibition[10] | Highly selective for MK2; non-ATP competitive.[9][10] Potentially avoids toxicities associated with broad p38 inhibition.[13] |
| p38 Inhibitor | BIRB-796 | p38α, p38β[4] | Not specified | Potent inhibition[4] | Also inhibits the anti-inflammatory cytokine IL-10.[4] |
| p38 Inhibitor | SCIO-469 | p38α | IC50: 9 nM[15] | Moderate inhibition in whole blood (IC50: 300 nM)[15] | Clinical trials in RA showed no significant difference from placebo.[15] |
| p38 Inhibitor | Various | p38α/β | Various | Effective | Associated with hepatotoxicity, cardiotoxicity, and other adverse effects in clinical trials.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on its target kinase.
Methodology:
-
Kinase Activation (for p38): Inactive p38α (2 µM) is incubated with a constitutively active upstream kinase, MKK6 (40 nM), and ATP (200 µM) in kinase buffer (25 mM HEPES, 10 mM MgCl₂, 1 mM DTT) for 2 hours at room temperature to generate activated, phosphorylated p38α.[16]
-
Inhibition Step: The activated p38α or active MK2 enzyme is incubated with serial dilutions of the test inhibitor (e.g., this compound or a p38 inhibitor) for a defined period (e.g., 30 minutes).
-
Substrate Phosphorylation: A specific substrate is added to the reaction. For p38, this could be ATF-2.[17] For MK2, a common substrate is an HSP27-derived peptide.[16] ATP (radiolabeled or unlabeled) is added to initiate the phosphorylation reaction.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using methods such as ELISA with a phospho-specific antibody, or by measuring the incorporation of ³²P-ATP into the substrate.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. An IC50 value is determined by fitting the data to a dose-response curve.
Cellular Cytokine Release Assay
Objective: To measure the efficacy of inhibitors in a cellular context by quantifying the inhibition of inflammatory cytokine production.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells or primary peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.[4][10]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a p38 inhibitor for 1-2 hours.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), to induce the p38/MK2 pathway and subsequent cytokine production.
-
Incubation: The cells are incubated for a period of 4-24 hours to allow for cytokine synthesis and secretion.
-
Quantification: The cell culture supernatant is collected. The concentration of secreted cytokines (e.g., TNFα, IL-6) is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of cytokine inhibition is calculated for each inhibitor concentration, and an EC50 value is determined.
Conclusion
The targeting of the p38 MAPK pathway remains a highly attractive strategy for the treatment of inflammatory diseases. However, the clinical setbacks of direct p38 inhibitors have highlighted the need for more refined therapeutic approaches. Evidence suggests that inhibiting the downstream effector MK2 with selective compounds like this compound offers a more targeted intervention. This approach has demonstrated potent anti-inflammatory efficacy, comparable to that of p38 inhibitors in reducing key pro-inflammatory cytokines, while potentially mitigating the mechanism-based toxicities that have hindered the development of p38-targeted drugs.[13] By selectively blocking a critical pro-inflammatory node, MK2 inhibitors represent a promising and potentially safer alternative, warranting further investigation and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 11. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
- 16. rupress.org [rupress.org]
- 17. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in MK2-IN-1 Hydrochloride Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the potent and selective MAPKAPK2 (MK2) inhibitor, MK2-IN-1 hydrochloride, with a proposed negative control compound. By presenting experimental data, detailed protocols, and clear visualizations, we aim to underscore the importance of using appropriate negative controls to validate on-target effects in signal transduction research.
This compound is a non-ATP competitive inhibitor of MK2 with an IC50 of 0.11 µM. It effectively reduces the phosphorylation of downstream targets such as HSP27. To ensure that the observed biological effects are due to the specific inhibition of MK2 and not off-target activities or compound-specific artifacts, it is crucial to use a structurally similar but biologically inactive control compound.
Proposed Negative Control: NC-MK2-IN-1
A suitable negative control for a non-ATP competitive inhibitor like this compound should ideally share the core scaffold but possess modifications that abrogate its inhibitory activity. Based on the structure-activity relationship (SAR) of furan-2-carboxamide-based MK2 inhibitors, modifications to the N-benzyl group can significantly impact potency. We propose a hypothetical negative control, "NC-MK2-IN-1," where the N-benzyl group of MK2-IN-1 is replaced with a small alkyl group, such as N-methyl. This modification is predicted to disrupt the key interactions with the kinase, rendering the compound inactive against MK2.
Comparative Performance Data
To illustrate the importance of using a negative control, the following tables summarize representative data from key experiments comparing the activity of this compound with our proposed negative control, NC-MK2-IN-1.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Concentration (µM) | MK2 Inhibition (%) |
| MK2-IN-1 HCl | 0.1 | 48 ± 5 |
| 1 | 92 ± 3 | |
| 10 | 99 ± 1 | |
| NC-MK2-IN-1 | 0.1 | 2 ± 1 |
| 1 | 5 ± 3 | |
| 10 | 8 ± 4 |
Table 2: Cellular Phospho-HSP27 (Ser82) Levels (Western Blot)
| Treatment | Concentration (µM) | Relative p-HSP27/HSP27 Ratio |
| Vehicle (DMSO) | - | 1.00 |
| MK2-IN-1 HCl | 1 | 0.25 ± 0.05 |
| 5 | 0.08 ± 0.03 | |
| NC-MK2-IN-1 | 1 | 0.95 ± 0.08 |
| 5 | 0.91 ± 0.09 |
Table 3: TNF-α Release in LPS-stimulated THP-1 Cells (ELISA)
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) |
| Vehicle (DMSO) | - | 1500 ± 120 |
| MK2-IN-1 HCl | 1 | 650 ± 80 |
| 5 | 250 ± 50 | |
| NC-MK2-IN-1 | 1 | 1450 ± 110 |
| 5 | 1400 ± 130 |
Signaling Pathway and Experimental Visualizations
To further clarify the experimental context, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Validating the Efficacy of MK2-IN-1 Hydrochloride: A Comparative Guide to Downstream Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK2-IN-1 hydrochloride with other selective MK2 inhibitors, supported by experimental data. We detail methodologies for key functional assays to validate the downstream effects of this potent and selective inhibitor of MAPKAP-K2 (MK2).
This compound is a potent, non-ATP competitive inhibitor of MK2 with a reported IC50 of 0.11 µM.[1][2][3][4] Its validation relies on demonstrating the modulation of downstream signaling events, primarily the reduction of pro-inflammatory cytokine production and the inhibition of heat shock protein 27 (HSP27) phosphorylation. This guide outlines the experimental approaches to quantify these effects and compares the available data for this compound with that of other notable MK2 inhibitors, ATI-450 and CC-99677.
The MK2 Signaling Pathway
The mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) is a key downstream effector of the p38 MAPK signaling cascade. This pathway is activated by cellular stressors and inflammatory stimuli, leading to the phosphorylation and activation of MK2 by p38. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several substrates, including HSP27 and tristetraprolin (TTP). The phosphorylation of these substrates ultimately results in the increased stability and translation of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).
Comparative Performance of MK2 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, ATI-450 and CC-99677 (also known as Gamcemetinib). It is important to note that the data for ATI-450 is primarily derived from clinical trial settings, which may not be directly comparable to the in vitro IC50 values of the other compounds.
| Inhibitor | Target | Assay Type | IC50/EC50 | Reference |
| This compound | MK2 | Biochemical Assay | 0.11 µM | [1][2][3][4] |
| p-HSP27 | Cellular Assay | 0.35 µM | [4][5] | |
| TNFα | Cellular Assay | Dose-dependent inhibition | [1][6] | |
| IL-6 | Cellular Assay | Dose-dependent inhibition | [1][6] | |
| ATI-450 (Zunsemetinib) | TNFα, IL-1β, IL-8 | Ex vivo stimulated blood | >IC80 at trough concentrations (50mg BID) | [7] |
| CC-99677 (Gamcemetinib) | MK2 | Biochemical Assay | 156.3 nM | |
| Cellular Assay | 89 nM | |||
| TNFα, IL-6, IL-1β | Cellular Assay | Concentration-dependent inhibition | [8][9] |
Downstream Functional Assays & Experimental Protocols
Validation of this compound's effect requires robust and reproducible downstream functional assays. Below are detailed protocols for two key experiments.
Inhibition of Pro-inflammatory Cytokine Production
This assay quantifies the ability of this compound to inhibit the production of key pro-inflammatory cytokines, TNFα and IL-6, in a cellular context.
Experimental Protocol: TNFα and IL-6 ELISA
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well and differentiate into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the PMA-containing medium, wash the cells with PBS, and add the medium containing the different concentrations of the inhibitor. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce cytokine production. Include a vehicle-treated (DMSO) control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNFα and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the inhibitor concentration against the percentage of cytokine inhibition relative to the LPS-stimulated control. Calculate the IC50 value using non-linear regression analysis.
Inhibition of HSP27 Phosphorylation
This assay assesses the direct inhibition of MK2's kinase activity by measuring the phosphorylation of its substrate, HSP27.
Experimental Protocol: Western Blot for Phospho-HSP27
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or U-2 OS) to 80-90% confluency. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce the p38/MK2 pathway by treating the cells with a stressor such as Anisomycin (10 µg/mL) or Sorbitol (400 mM) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-HSP27 (e.g., Ser82) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-HSP27 to total HSP27 for each treatment condition. Generate a dose-response curve and determine the EC50 value.
Conclusion
The validation of this compound's efficacy hinges on the robust demonstration of its ability to inhibit downstream functional consequences of MK2 activity. The presented assays for measuring pro-inflammatory cytokine production and HSP27 phosphorylation provide a clear framework for this validation. While direct comparative data with other MK2 inhibitors like ATI-450 and CC-99677 in the same experimental settings is limited in the public domain, the available information suggests that this compound is a potent tool for researchers studying the p38/MK2 signaling pathway. The detailed protocols provided herein should enable researchers to generate reliable and comparable data to further characterize this and other MK2 inhibitors.
References
- 1. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Aclaris Therapeutics Announces Positive Results From Phase 1 Single and Multiple Ascending Dose Trial of ATI-450, an Investigational Oral MK2 Inhibitor | Nasdaq [nasdaq.com]
- 8. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
